molecular formula C15H24 B3433955 Selina-3,7(11)-diene CAS No. 6813-21-4

Selina-3,7(11)-diene

Cat. No.: B3433955
CAS No.: 6813-21-4
M. Wt: 204.35 g/mol
InChI Key: WNRBYZQFEBIUGD-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selina-3,7(11)-diene is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is a natural compound identified as a significant constituent of the essential oil from Morella pubescens , where it comprised 5.3% of the total composition . In vitro studies of the essential oil have demonstrated strong antibacterial activity against Gram-positive bacteria, notable antioxidant capacity in ABTS and DPPH assays, and anticholinesterase activity, suggesting its relevance for pharmacological research . This compound also serves as a semiochemical in ecological interactions. It is a major component of the defensive secretion in the caterpillar Battus polydamas archidamas , where it is believed to be synthesized de novo and functions as an effective deterrent against predatory ants . This compound is also reported to occur in other natural sources, including ginger rhizome oil, hop oil, and lime oil . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRBYZQFEBIUGD-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC(=C(C)C)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1CC(=C(C)C)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6813-21-4
Record name Selina-3,7(11)-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6813-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Occurrence and Extraction of Selina-3,7(11)-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon with a bicyclic structure, belonging to the eudesmane (B1671778) class of sesquiterpenoids. This volatile compound is a constituent of the essential oils of various plants and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is found in a variety of plant species, contributing to their characteristic aroma and potential therapeutic properties. It is also utilized as a defensive chemical by at least one insect species. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used.

Key natural sources include:

  • Plants:

    • Morella pubescens (Wax Myrtle): The essential oil from the leaves of this plant has been found to contain a significant amount of this compound.[1]

    • Humulus lupulus (Hops): It is a component of hop oil, contributing to the herbal and woody aroma of beer.

    • Zingiber officinale (Ginger): The rhizome oil of ginger contains this compound.[2][3]

    • Citrus aurantifolia (Lime): This compound is present in distilled lime oil.[4]

    • Cannabis sativa: this compound is one of the many terpenes found in various cannabis strains.[5][6]

    • Other reported plant sources include amyris wood oil, Herniaria incana, Marsypianthes chamaedrys, and savin oil.[2]

  • Insects:

    • Battus polydamas archidamas (Caterpillar): This caterpillar utilizes this compound in its defensive secretions.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data available for the presence of this compound in various natural sources. The primary analytical methods for quantification are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Natural SourcePlant PartPercentage (%) in Essential OilAnalytical MethodReference
Morella pubescensLeaves5.3 ± 0.2GC-MS/FID[1]
Humulus lupulus cv. Chinook (Fresh)Inflorescences1.4 ± 0.02SPME-GC-MS[7]
Humulus lupulus (Wild)Female Flowers0.72 ± 0.06GC-MS[8]
Ginger (Zingiber officinale)RhizomePresent (quantification not specified)GC-MS[3]
Lime (Citrus aurantifolia)Fruit PeelPresent (quantification not specified)GC-MS[4]
Cannabis sativaFlowerPresent (quantification varies by strain)GC-MS[5]
Amyris Wood OilWood3.50GC[2]
Herniaria incana (Greece)Aerial Parts0.30GC[2]
Marsypianthes chamaedrys (Brazil)Aerial Parts0.40GC[2]
Savin Oil-0.37GC[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a two-stage process: first, the extraction of the essential oil from the plant material, and second, the purification of the target compound from the complex essential oil mixture.

Stage 1: Essential Oil Extraction

The most common methods for extracting essential oils containing this compound are hydrodistillation and steam distillation. These methods are effective for volatile compounds like sesquiterpenes.

This protocol is based on the methodology described for the isolation of essential oil from Morella pubescens.[1]

1. Plant Material Preparation:

  • Collect fresh leaves of Morella pubescens.

  • Record the fresh weight of the leaves. For example, 5000 g of fresh leaves can be used for one distillation run.[1]

2. Hydrodistillation Apparatus:

  • Utilize a Clevenger-type apparatus for hydrodistillation.

3. Distillation Process:

  • Place the fresh leaves into the distillation flask.

  • Add a sufficient amount of water to immerse the plant material.

  • Heat the flask to boiling. The distillation process should be carried out for a set duration, for instance, 3 hours.

4. Collection of Essential Oil:

  • The steam and volatilized essential oil will pass through the condenser and collect in the separator.

  • The essential oil, being less dense than water, will form a layer on top of the hydrosol.

  • Carefully separate the essential oil from the aqueous phase.

5. Drying and Storage:

  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Store the dried essential oil in a sealed, airtight container in a cool, dark place.

Hydrodistillation_Workflow plant_material Fresh Plant Material (e.g., Morella pubescens leaves) distillation Hydrodistillation (Clevenger Apparatus) plant_material->distillation condensation Condensation distillation->condensation separation Phase Separation (Essential Oil & Hydrosol) condensation->separation drying Drying (Anhydrous Na2SO4) separation->drying storage Storage (Airtight, Dark, Cool) drying->storage essential_oil Essential Oil containing This compound storage->essential_oil

Hydrodistillation workflow for essential oil extraction.
Stage 2: Purification of this compound

Once the essential oil is obtained, chromatographic techniques are employed to isolate this compound from other components. Flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.

This protocol provides a general guideline for the purification of sesquiterpenes like this compound from an essential oil matrix.

1. Stationary Phase and Column Preparation:

  • Select a suitable stationary phase, typically silica (B1680970) gel (40-63 µm particle size).

  • Dry-pack or wet-pack a glass column with the silica gel.

2. Sample Preparation:

  • Dissolve a known amount of the essential oil in a minimal amount of a non-polar solvent, such as hexane (B92381).

3. Elution:

  • Isocratic Elution: Use a single solvent system of low polarity, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methyl tert-butyl ether (MTBE) in a low percentage).

  • Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) over time. This allows for the separation of compounds with a wider range of polarities. For non-polar sesquiterpenes like this compound, a shallow gradient of a polar modifier in hexane is typically effective.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluent as it passes through the column.

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified this compound.

5. Solvent Removal:

  • Combine the fractions containing the pure compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the isolated this compound.

Flash_Chromatography_Workflow essential_oil Essential Oil (Dissolved in non-polar solvent) column Flash Column Chromatography (Silica Gel) essential_oil->column elution Elution (Isocratic or Gradient) column->elution fraction_collection Fraction Collection elution->fraction_collection analysis Fraction Analysis (TLC or GC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling solvent_removal Solvent Removal (Rotary Evaporator) pooling->solvent_removal pure_compound Purified This compound solvent_removal->pure_compound

Flash column chromatography workflow for purification.

For higher purity or for the separation of closely related isomers, preparative HPLC is a powerful technique.

1. System and Column:

  • Utilize a preparative HPLC system equipped with a suitable detector (e.g., UV or refractive index).

  • Select a preparative column with a stationary phase appropriate for the separation of non-polar compounds. A C18 reversed-phase column is a common choice.

2. Mobile Phase:

  • For reversed-phase HPLC, a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • For normal-phase HPLC, a mixture of non-polar solvents like hexane and a slightly more polar modifier like isopropanol (B130326) or ethyl acetate can be employed.

3. Method Development:

  • First, develop an analytical scale HPLC method to achieve good separation of this compound from other components in the essential oil.

  • Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.

4. Purification:

  • Inject the essential oil sample onto the preparative HPLC column.

  • Monitor the elution profile and collect the fraction corresponding to the peak of this compound.

5. Post-Purification:

  • Remove the mobile phase from the collected fraction, typically by evaporation under reduced pressure, to yield the highly purified compound.

Conclusion

This compound is a naturally occurring sesquiterpene found in a range of plant essential oils. Its isolation relies on established techniques for natural product chemistry. The initial extraction of the essential oil via hydrodistillation or steam distillation provides a crude mixture that can be further purified using chromatographic methods such as flash column chromatography or preparative HPLC. The selection of the specific isolation and purification strategy will depend on the source material, the desired purity of the final product, and the available instrumentation. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to successfully isolate and study this compound for potential applications in drug development and other scientific fields.

References

The Biosynthesis of Selina-3,7(11)-diene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops (Humulus lupulus), ginger (Zingiber officinale), and cannabis (Cannabis sativa).[1][2] Sesquiterpenes are a diverse class of natural products with a wide range of biological activities, making their biosynthetic pathways of significant interest for applications in pharmaceuticals, agriculture, and fragrances. While this compound is a known plant metabolite, a dedicated plant-derived enzyme solely responsible for its synthesis has yet to be fully characterized. However, the enzymatic mechanisms for the formation of the selinane skeleton are well-understood through studies of homologous enzymes from other organisms, particularly bacteria.

This technical guide provides an in-depth overview of the biosynthesis of this compound, using the well-characterized selina-4(15),7(11)-diene synthase (SdS) from the bacterium Streptomyces pristinaespiralis as a model system. This enzyme provides critical insights into the likely biosynthetic logic employed in plants. We will cover the general precursor pathways, the specific enzymatic cyclization cascade, quantitative kinetic data, and detailed experimental protocols for the study of such enzymes.

The General Pathway to Sesquiterpene Precursors

All terpenes, including this compound, are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] In plants, two distinct pathways supply these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[3] For the synthesis of sesquiterpenes (C15), the MVA pathway is generally the primary source of precursors.[3]

Through the action of farnesyl pyrophosphate synthase (FPPS), two molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the universal C15 precursor for all sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP).[4]

Precursor_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid multiple steps IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->IPP_MVA multiple steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP IPP Isomerase Pyruvate Pyruvate G3P Glyceraldehyde-3-phosphate IPP_MEP Isopentenyl Pyrophosphate (IPP) Pyruvate->IPP_MEP multiple steps G3P->IPP_MEP multiple steps IPP_MEP->DMAPP IPP Isomerase FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP + 2x IPP (FPPS) Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthases

Figure 1: Overview of the precursor biosynthesis pathways leading to farnesyl pyrophosphate (FPP), the substrate for sesquiterpene synthesis.

Enzymatic Formation of the Selinane Skeleton

The conversion of the linear FPP molecule into the complex bicyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes facilitate a cascade of carbocation-mediated cyclizations and rearrangements within a hydrophobic active site.

The Selina-4(15),7(11)-diene Synthase (SdS) Model

The selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is a well-studied enzyme that provides a detailed model for the formation of the selinane skeleton. The wild-type enzyme primarily produces selina-4(15),7(11)-diene (~87%) and germacrene B (~13%) as a byproduct.[5] The reaction proceeds through a series of highly reactive carbocation intermediates.

The proposed mechanism involves:

  • Ionization: The diphosphate (B83284) group of FPP is eliminated to form a farnesyl cation.

  • Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacryl cation.

  • Intermediate Formation: This cation can be deprotonated to form the neutral intermediate, germacrene B.

  • Second Cyclization: Germacrene B can be reprotonated and undergo a second cyclization to form a bicyclic eudesmyl cation.

  • Deprotonation: The final product profile is determined by the specific site of deprotonation of this eudesmyl cation. Deprotonation at C15 yields the major product, selina-4(15),7(11)-diene.

Importantly, studies involving engineered SdS variants have shown that alterations in the active site can change the final deprotonation step. For instance, the G305E mutant of SdS, under alkaline conditions (pH 7.0-9.0), has been observed to increase the formation of this compound.[6] This suggests that this compound is likely formed from the same eudesmyl cation intermediate via deprotonation at C4.

Selinadiene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation SdS - OPP Germacryl_Cation Germacryl Cation Farnesyl_Cation->Germacryl_Cation 1,10-Cyclization Germacrene_B Germacrene B Germacryl_Cation->Germacrene_B - H+ Eudesmyl_Cation Eudesmyl Cation Germacrene_B->Eudesmyl_Cation + H+ 6,1-Cyclization Selina_4_15_7_11_diene Selina-4(15),7(11)-diene (Major Product) Eudesmyl_Cation->Selina_4_15_7_11_diene - H+ (from C15) Selina_3_7_11_diene This compound (Minor/Engineered Product) Eudesmyl_Cation->Selina_3_7_11_diene - H+ (from C4)

Figure 2: Proposed reaction mechanism for the formation of selinadienes from FPP catalyzed by a selinadiene synthase (SdS).

Quantitative Enzyme Data

The kinetic parameters of the wild-type selina-4(15),7(11)-diene synthase (SdS) from S. pristinaespiralis have been determined, providing a benchmark for the catalytic efficiency of this class of enzymes.[5]

EnzymeSubstrateKM (µM)kcat (s-1)
Wild-Type SdS(2E,6E)-FPP0.87 ± 0.117.0 ± 0.02 x 10-3

Table 1: Kinetic parameters for the selina-4(15),7(11)-diene synthase from S. pristinaespiralis.[5]

Experimental Protocols

The characterization of a putative this compound synthase from a plant source would follow established protocols for terpene synthase research. Here, we provide a generalized workflow and detailed methodologies.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay & Analysis Plant Tissue Plant Tissue RNA Extraction RNA Extraction Plant Tissue->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PCR Amplification\n(TPS-specific primers) PCR Amplification (TPS-specific primers) cDNA Synthesis->PCR Amplification\n(TPS-specific primers) Cloning into\nExpression Vector (e.g., pET) Cloning into Expression Vector (e.g., pET) PCR Amplification\n(TPS-specific primers)->Cloning into\nExpression Vector (e.g., pET) Transformation\n(E. coli BL21(DE3)) Transformation (E. coli BL21(DE3)) Expression Vector Expression Vector Expression Vector->Transformation\n(E. coli BL21(DE3)) Cell Culture & Induction\n(IPTG) Cell Culture & Induction (IPTG) Transformation\n(E. coli BL21(DE3))->Cell Culture & Induction\n(IPTG) Cell Lysis Cell Lysis Cell Culture & Induction\n(IPTG)->Cell Lysis Protein Purification\n(Ni-NTA Chromatography) Protein Purification (Ni-NTA Chromatography) Cell Lysis->Protein Purification\n(Ni-NTA Chromatography) Purified Enzyme Purified Enzyme In Vitro Assay\n(+ FPP, MgCl2) In Vitro Assay (+ FPP, MgCl2) Purified Enzyme->In Vitro Assay\n(+ FPP, MgCl2) Product Extraction\n(Hexane) Product Extraction (Hexane) In Vitro Assay\n(+ FPP, MgCl2)->Product Extraction\n(Hexane) GC-MS Analysis GC-MS Analysis Product Extraction\n(Hexane)->GC-MS Analysis Product Identification Product Identification GC-MS Analysis->Product Identification

Figure 3: A typical experimental workflow for the identification and characterization of a plant terpene synthase.
Gene Cloning and Heterologous Expression

This protocol describes the expression of a candidate plant TPS gene in E. coli.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissue known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification: The open reading frame (ORF) of the candidate TPS gene is amplified from the cDNA using high-fidelity DNA polymerase and primers designed based on homologous sequences.

  • Cloning: The amplified ORF is cloned into a suitable bacterial expression vector, such as pET28a, which often incorporates an N-terminal His6-tag for purification. The construct is verified by DNA sequencing.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[7]

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C.[7]

    • A larger volume of LB medium is inoculated with the starter culture and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to improve protein solubility.[7]

  • Cell Lysis and Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication or high-pressure homogenization.

    • The cell debris is removed by centrifugation, and the supernatant containing the soluble His-tagged protein is collected.

    • The protein is purified using a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with a buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).

In Vitro Enzyme Assay

This protocol is for determining the function and product profile of the purified TPS enzyme.

  • Reaction Setup: The assay is performed in a glass vial with a total volume of 500 µL. The reaction mixture contains:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)[7]

    • 10 mM MgCl2 (essential cofactor)[8]

    • 5 mM Dithiothreitol (DTT)

    • ~50-100 µg of purified enzyme[7]

    • 40 µM FPP (substrate)[7]

  • Reaction Incubation: The reaction mixture is overlaid with 500 µL of an organic solvent (e.g., n-hexane or dodecane) to trap the volatile terpene products. The reaction is incubated at 30°C for 2-3 hours.[7][9]

  • Reaction Termination and Extraction: The reaction can be stopped by adding EDTA. The mixture is vortexed, and the organic layer is separated from the aqueous phase.

  • Product Analysis by GC-MS:

    • The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS).

    • The GC is equipped with a non-polar capillary column (e.g., HP-5MS).[10]

    • A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to separate the different terpene isomers.[7]

    • The mass spectra of the resulting peaks are compared with those in spectral libraries (e.g., NIST) and with authentic standards, if available, to identify the products.

Conclusion and Future Outlook

The biosynthesis of this compound in plants is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate. While the specific plant-based enzymes remain to be discovered, the well-characterized selina-4(15),7(11)-diene synthase from S. pristinaespiralis provides a robust model for the underlying catalytic mechanism. This mechanism involves a complex carbocation cascade that can lead to multiple selinadiene isomers, with the final product being determined by the precise deprotonation of a common eudesmyl cation intermediate. The ability to produce this compound through the engineering of a related synthase highlights the potential for synthetic biology approaches to access this and other valuable sesquiterpenes.

Future research should focus on the identification and functional characterization of the native terpene synthases from plants rich in this compound. Transcriptome analysis and genome mining in these species will be key to discovering the genes responsible for its production. A deeper understanding of these plant-specific pathways will not only illuminate the diversity of terpene biosynthesis in nature but also provide new enzymatic tools for the metabolic engineering and sustainable production of this and other valuable natural products.

References

An In-depth Technical Guide to Selina-3,7(11)-diene: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops, ginger, and cannabis.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities. The information is presented to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, a member of the eudesmane (B1671778) class of sesquiterpenoids, possesses a unique bicyclic structure that contributes to its distinct characteristics.[2] It is recognized for its herbal and woody aroma. The fundamental properties of this compound are summarized below.

Identifiers and Molecular Characteristics
PropertyValueSource(s)
IUPAC Name (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene[2]
Synonyms Eudesma-3,7(11)-diene, 3,7(11)-Selinadiene[2][3]
CAS Number 6813-21-4[3][4]
Molecular Formula C₁₅H₂₄[3][4]
Molecular Weight 204.35 g/mol [2]
Appearance Colorless to pale yellow liquid/powder with a characteristic herbal, woody aroma.[1]
Physicochemical Data
PropertyValueSource(s)
Boiling Point 269-270 °C (at 760 mm Hg)[5]
Flash Point 105.56 °C (222.00 °F)[5]
Density 0.902 ± 0.06 g/cm³ (Predicted)
Water Solubility 0.04532 mg/L at 25 °C (Estimated)[5]
logP (o/w) 6.734 (Estimated)[5]
XLogP3-AA 4.4[2][5]
Spectroscopic and Chromatographic Data
ParameterValueSource(s)
Kovats Retention Index (Standard Non-Polar Column) 1518 - 1560[2]
Kovats' RI (Polar Column, Temperature Ramp) 1789 (Supelcowax-10)[3]
Mass Spectrum Major ions at m/z 189, 204 (92), 161 (65), 133 (51), 105 (51), 91 (51), 119 (45)[4][6]

Experimental Protocols

The isolation and characterization of this compound typically involve extraction from plant matrices followed by chromatographic and spectroscopic analysis.

Isolation from Natural Sources (General Protocol)

This compound is a volatile compound commonly found in essential oils. A generalized protocol for its isolation from plant material (e.g., leaves, flowers) is as follows:

  • Extraction of Essential Oil :

    • Hydrodistillation or Steam Distillation : Plant material is subjected to hydrodistillation or steam distillation for 2-3 hours.[7] The volatile compounds, including this compound, are carried over with the steam.

    • The collected distillate (hydrosol and essential oil) is separated. The essential oil layer is collected and dried over anhydrous sodium sulfate.[7]

  • Fractionation and Purification :

    • Column Chromatography : The crude essential oil can be fractionated using silica (B1680970) gel column chromatography.[8]

    • A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute compounds based on polarity.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing the target compound.

    • Further purification may be achieved using preparative TLC or HPLC.

G Workflow for Isolation and Identification of this compound plant Plant Material (e.g., Hops, Ginger) distill Steam / Hydrodistillation plant->distill oil Crude Essential Oil distill->oil drying Drying (Anhydrous Na₂SO₄) oil->drying column Silica Gel Column Chromatography drying->column fractions Collect & Pool Fractions (TLC Analysis) column->fractions gcms GC-MS Analysis fractions->gcms nmr NMR Spectroscopy (1H, 13C, 2D) fractions->nmr id Structure Elucidation & Purity Confirmation gcms->id nmr->id G Hypothesized Anti-inflammatory Action via NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus Selinadiene This compound (Hypothesized Target) Selinadiene->IKK Inhibits? Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Induces Transcription Inflammation Inflammatory Response Cytokines->Inflammation

References

Spectroscopic data (NMR, MS, IR) for Selina-3,7(11)-diene structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the structural elucidation of selina-3,7(11)-diene, a bicyclic sesquiterpene found in various essential oils. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its molecular architecture.

Spectroscopic Data Summary

The structural determination of this compound is achieved through the detailed analysis of its spectral data. The following tables summarize the key quantitative information obtained from ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Table 1: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides a count of the unique carbon atoms and insights into their chemical environments. The data presented here is based on spectral information available in public databases.

Carbon No.Chemical Shift (δ) ppm
139.4
228.1
3124.6
4149.8
549.9
624.2
7120.8
836.9
941.5
1039.1
11149.8
1221.0
1321.0
1416.3
1520.7

Note: Data is sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Fragmentation Data for this compound

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for confirming its molecular weight and aspects of its structure. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]

m/zRelative Intensity (%)Proposed Fragment
20425[M]⁺ (Molecular Ion)
18915[M - CH₃]⁺
161100[M - C₃H₇]⁺ (Loss of isopropyl group)
14730[M - C₄H₉]⁺
13345[M - C₅H₁₁]⁺
11955Retro-Diels-Alder Fragmentation
10570Further Fragmentation
9360Further Fragmentation
9150Tropylium Ion
7940Further Fragmentation
Table 3: Infrared (IR) Spectroscopy Absorption Bands for this compound

The vapor phase IR spectrum of this compound highlights the presence of specific functional groups and the overall hydrocarbon nature of the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~2960-2850C-H stretch (alkane)
~1645C=C stretch (alkene)
~1450C-H bend (alkane)
~890=C-H bend (alkene, out-of-plane)

Note: Data is based on vapor phase IR spectra available in public databases.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5 or HP-5ms).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode. The injector temperature is typically set to 250°C.

  • Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60°C, hold for 1-2 minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer is set to scan a mass range of m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

FT-IR Analysis:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Visualization of Structure Elucidation Workflow and Fragmentation

The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process and the key fragmentation pathways in mass spectrometry.

structure_elucidation_workflow Unknown Unknown Compound (this compound) MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR IR Infrared (IR) Spectroscopy Unknown->IR MolWeight Molecular Weight (204.35 g/mol) MS->MolWeight CarbonSkeleton Carbon Skeleton Connectivity NMR->CarbonSkeleton ProtonEnv Proton Environments & Coupling NMR->ProtonEnv FunctionalGroups Functional Groups (Alkene, Alkane) IR->FunctionalGroups MolFormula Molecular Formula (C₁₅H₂₄) Unsaturation Degrees of Unsaturation (4) MolFormula->Unsaturation Structure Proposed Structure of this compound MolFormula->Structure MolWeight->MolFormula Unsaturation->Structure CarbonSkeleton->Structure ProtonEnv->Structure FunctionalGroups->Structure

Structure Elucidation Workflow

ms_fragmentation_pathway M [C₁₅H₂₄]⁺˙ m/z = 204 M_minus_CH3 [C₁₄H₂₁]⁺ m/z = 189 M->M_minus_CH3 -CH₃ M_minus_C3H7 [C₁₂H₁₇]⁺ m/z = 161 M->M_minus_C3H7 -C₃H₇ RDA Retro-Diels-Alder [C₉H₁₄]⁺˙ m/z = 122 M->RDA RDA Fragment1 Further Fragmentation M_minus_C3H7->Fragment1 RDA->Fragment1

Key MS Fragmentation Pathways

References

An In-depth Technical Guide to Selina-3,7(11)-diene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene hydrocarbon that has garnered interest in the scientific community for its presence in a variety of botanicals and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its analysis and bioactivity assessment, and a historical perspective on its identification and subsequent research.

Introduction

This compound, a member of the selinane class of sesquiterpenoids, is characterized by its distinctive bicyclic structure.[1] It is a volatile organic compound found as a constituent of essential oils from a diverse range of plant species and has also been identified in the defensive secretions of some insects.[2][3] The growing interest in natural products for drug discovery has brought compounds like this compound to the forefront of research, with studies exploring its potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document aims to provide a detailed technical resource for researchers and professionals working with or interested in this promising natural product.

Discovery and History

While this compound has been identified as a component in numerous essential oils over the years, pinpointing a singular "discovery" paper that first isolated and unequivocally elucidated its structure is challenging based on currently available indexed literature. It is often reported as one of many constituents in complex mixtures. However, its characterization and identification have been made possible through the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The history of this compound is intertwined with the broader study of sesquiterpenes and essential oils. Early research in the mid-20th century laid the groundwork for the separation and structural determination of these complex natural products. The consistent reporting of this compound in various plant extracts, such as from hops (Humulus lupulus), has contributed to its recognition as a significant natural compound.[4] More recent research has focused on its biological activities and potential therapeutic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₅H₂₄[5][6]
Molecular Weight 204.35 g/mol [5]
CAS Number 6813-21-4[6]
Appearance Colorless to pale yellow liquid[1]
Odor Herbal, woody[7]
Boiling Point 269.00 to 270.00 °C @ 760.00 mm Hg[8]
Flash Point 222.00 °F (105.56 °C)[8]
Solubility Soluble in alcohol; Insoluble in water[8]
Spectroscopic Data
Spectroscopic TechniqueKey Data PointsSource
Mass Spectrometry (MS) Electron ionization mass spectrum available.[6][9]
¹³C Nuclear Magnetic Resonance (NMR) Spectra available for structural elucidation.[10]
Infrared (IR) Spectroscopy Fourier-transform infrared (FTIR) spectrum available.[10]
Kovats Retention Index Standard non-polar: 1518 - 1560[5]

Experimental Protocols

This section provides detailed methodologies for the analysis and biological evaluation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Essential Oils

This protocol is a standard method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oil samples.[11][12]

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • Essential oil sample

  • Methanol or other suitable solvent

  • Microsyringe

Procedure:

  • Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol.[11]

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 1:25[11]

    • Oven Temperature Program: Initial temperature of 60 °C, ramp up to 240 °C at a rate of 3 °C/min.[11]

    • Carrier Gas Flow Rate: Constant pressure of 65 kPa.[11]

    • MS Detector: Electron ionization (EI) mode at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with reference data from libraries such as NIST.[9]

    • Quantify the compound using the relative peak area percentage.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow sample_prep Sample Preparation (Dilution of Essential Oil) injection GC Injection sample_prep->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-500) ionization->detection analysis Data Analysis (Library Comparison) detection->analysis

GC-MS analysis workflow for this compound.
Broth Microdilution Assay for Antibacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[13][14]

Objective: To determine the MIC of this compound against Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Flow for Antibacterial Susceptibility Testing:

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for determining the MIC of this compound.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][4][7]

Objective: To evaluate the in vitro cytotoxicity of this compound against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway (Hypothetical) for Apoptosis Induction:

Apoptosis_Pathway selina This compound kinase Kinase Inhibition selina->kinase Inhibits apoptosis Induction of Apoptosis kinase->apoptosis Leads to cell_death Cancer Cell Death apoptosis->cell_death

Hypothesized pathway of this compound-induced apoptosis.

Conclusion

This compound is a fascinating natural product with a widespread occurrence in the plant kingdom and intriguing biological activities. While its complete history of discovery requires further elucidation, ongoing research continues to unveil its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of its known properties and standardized protocols for its study. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its promise in drug development.

References

Selina-3,7(11)-diene: A Technical Overview of a Promising Sesquiterpene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon that has garnered interest in the scientific community for its potential biological activities. As a volatile organic compound found in a variety of plants, it contributes to their characteristic aromas and defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its chemical identity, nomenclature, and a summary of its reported biological effects, with a focus on data and methodologies relevant to research and drug development.

Chemical Identity and Nomenclature

A clear understanding of the chemical properties of this compound is fundamental for its study and application. The compound's unique bicyclic structure is the basis for its chemical reactivity and biological interactions.

IdentifierValue
CAS Number 6813-21-4[1]
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.35 g/mol [2]
IUPAC Name (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene[2]
Synonyms Eudesma-3,7(11)-diene, (4aR,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-2-(1-methylethylidene)naphthalene[2]

Potential Biological Activities and Therapeutic Interest

Preliminary research and in silico studies suggest that this compound may possess a range of biological activities. However, it is crucial to note that much of the existing data comes from studies on essential oils containing this compound, rather than on the isolated pure substance. Further research is required to fully elucidate its specific contributions to these effects.

Anticancer Potential

There are indications that this compound may have anticancer properties. Some sources suggest it could act as a kinase inhibitor, enzymes that play a critical role in cell signaling pathways that control cell growth and division. By inhibiting specific kinases, this compound could potentially induce apoptosis (programmed cell death) in cancer cells. However, detailed experimental validation and identification of the specific kinase targets are not yet available in the public domain.

Interaction with Cannabinoid Receptors

An in silico study has pointed to a potential interaction between this compound and the cannabinoid CB2 receptor. The study calculated a free energy of binding (ΔG) of -6.2 kcal/mol and an affinity (Ki) of 28.9 µM.[3] This computational finding suggests that this compound could be a ligand for the CB2 receptor, which is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory therapies. Experimental validation of this interaction is a necessary next step.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in readily available literature. The following represents a generalized workflow and a specific protocol for a related assay, which can be adapted for research on this compound.

General Workflow for Isolation and Analysis

A typical workflow for isolating and analyzing this compound from a plant source would involve several key steps.

Isolation and Analysis Workflow Plant_Material Plant Material Extraction Extraction (e.g., Hydrodistillation) Plant_Material->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound Analysis Structural Elucidation (GC-MS, NMR) Pure_Compound->Analysis

Caption: General workflow for the isolation and analysis of this compound.

Cannabinoid Receptor Binding Assay Protocol

For researchers interested in validating the in silico findings of this compound's interaction with the CB2 receptor, a competitive radioligand binding assay is a standard method.[4][5][6]

Objective: To determine the binding affinity of this compound to the human cannabinoid CB2 receptor.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably transfected with the human cannabinoid CB2 receptor.[4]

  • Radioligand (e.g., [³H]CP-55,940).[5]

  • Unlabeled competing ligand (for non-specific binding control).

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Prepare membranes from CHO-CB2 cells.

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

  • Incubation: Add the cell membranes, radioligand, and test compound to the wells and incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of this compound, which can then be used to calculate the Ki (binding affinity).

Cannabinoid Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Cell Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate Plate Assay_Setup->Incubation Filtration Filter to Separate Bound/Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Measure Radioactivity Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the fields of pharmacology and drug discovery. While preliminary data and in silico modeling are promising, there is a clear need for more rigorous scientific inquiry. Future research should focus on:

  • Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure this compound.

  • In Vitro and In Vivo Studies: Conducting comprehensive biological assays with the purified compound to validate its potential anticancer, anti-inflammatory, and other activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

A deeper understanding of this sesquiterpene will be crucial in determining its potential for development into a therapeutic agent.

References

Potential Pharmacological Activities of Selina-3,7(11)-diene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-3,7(11)-diene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a naturally occurring compound found in the essential oils of various medicinal plants. While research on the isolated compound is still emerging, studies on essential oils rich in this compound and related sesquiterpenes suggest a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes available quantitative data, detailed experimental protocols for investigating these activities, and visualizations of potential signaling pathways involved. It is important to note that much of the existing data is derived from studies on essential oils, and further research on the pure compound is necessary to fully elucidate its specific pharmacological profile.

Introduction

This compound is a member of the selinane subgroup of eudesmane (B1671778) sesquiterpenoids, characterized by a decalin core. It is a constituent of the essential oils of various plants, including those from the Asteraceae and Myrtaceae families, as well as in Chinese medicinal herbs.[1][2] The growing interest in natural products for drug discovery has brought attention to compounds like this compound. Preliminary evidence suggests its potential involvement in several key biological processes, making it a candidate for further pharmacological investigation.

Potential Pharmacological Activities

Anticancer Activity

This compound has been identified as a potential anticancer agent.[1] It is suggested that its mechanism may involve the inhibition of specific kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[1] Furthermore, it has been found to induce apoptosis (programmed cell death) in human cancer cells.[1]

Antimicrobial Activity

Essential oils containing this compound have demonstrated notable antimicrobial properties. These oils have shown efficacy against a range of Gram-positive bacteria.[3] The lipophilic nature of sesquiterpenes like this compound may facilitate their interaction with and disruption of microbial cell membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from studies on structurally related eudesmane sesquiterpenoids. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] The underlying mechanism is believed to involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Antioxidant Activity

Essential oils containing this compound have exhibited antioxidant capacity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6] This activity is crucial for combating oxidative stress, which is implicated in a variety of chronic diseases.

Data Presentation

The following tables summarize the available quantitative data for the pharmacological activities associated with this compound and essential oils in which it is a constituent. It is critical to note that data from essential oils reflect the combined effect of all their components.

Table 1: Anticancer and Cytotoxic Activities

Compound/ExtractCell LineAssayIC₅₀/ED₅₀ ValueReference
Essential Oil of Achyrocline ramosissima (containing 2.99% this compound)HeLa (cervix carcinoma)Not Specified28.2 µg/mL[3]
Structurally related sesquiterpene5 human tumor cell linesNot Specified5.90 - 10.83 µg/mL[7]

Table 2: Antimicrobial Activity

Compound/ExtractMicroorganismAssayMIC ValueReference
Essential Oil of Achyrocline ramosissima (containing 2.99% this compound)Staphylococcus aureus ATCC 6538Broth Microdilution50 - 100 µg/mL[3]
Essential Oil of Achyrocline ramosissima (containing 2.99% this compound)Bacillus subtilis CECT 39Broth Microdilution50 µg/mL[3]

Table 3: Anti-inflammatory Activity

Compound/ExtractCell LineAssayIC₅₀ ValueReference
Epi-eudebeiolide C (a related eudesmane)RAW 264.7Nitric Oxide Inhibition17.9 µM[4]
Related eudesmane sesquiterpenoidsBV-2Nitric Oxide Inhibition21.63 - 60.70 μM[8]

Table 4: In Silico Binding Affinities of this compound

Target ProteinBinding Affinity (Ki)Free Energy of Binding (ΔG)Potential ActivityReference
Peroxisome Proliferator-Activated Receptor α (PPAR-α)5.4 µM-7.2 kcal/molAnti-inflammatory
Cannabinoid CB2 Receptor (CB2)28.9 µM-6.2 kcal/molAnti-inflammatory
Acetylcholinesterase (AChE)5.4 µM-7.2 kcal/molNeuroprotective

Potential Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on studies of other sesquiterpenes, particularly those of the eudesmane and selinane classes, several key signaling pathways are likely to be involved.

Anticancer Activity: Induction of Apoptosis

Sesquiterpenes are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential Intrinsic Apoptosis Pathway
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Sesquiterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2. This inhibition can occur at various points, including the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.

LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Degrades and releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Upregulates transcription of This compound This compound This compound->IKK Inhibits

Potential NF-κB Signaling Inhibition
Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpenes can modulate this pathway, for example, by inhibiting the phosphorylation of key kinases like ERK and p38, which can contribute to their anticancer and anti-inflammatory effects.

Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes This compound This compound This compound->MEK Inhibits phosphorylation of

Potential MAPK/ERK Pathway Modulation

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the potential pharmacological activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

A 1. Cell Seeding (96-well plate) B 2. Treatment (Varying concentrations of This compound) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilization (Add DMSO or other solvent) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

MTT Assay Experimental Workflow

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Tween 80 (for lipophilic compounds)

  • Resazurin (B115843) solution (optional, as a viability indicator)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in broth in a 96-well plate. To enhance the solubility of the lipophilic this compound, the broth can be supplemented with a low concentration of Tween 80 (e.g., 0.5%).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well microplate or spectrophotometer cuvettes

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a stock solution of this compound and the positive control in the same solvent. Make serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution and an equal volume of the DPPH solution. Include a control (solvent + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound is a promising natural compound with potential pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The current body of evidence, largely derived from studies on essential oils and related compounds, warrants further investigation into the purified form of this compound.

Future research should focus on:

  • Isolation and Purification: Obtaining highly pure this compound to conduct definitive pharmacological studies.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the pure compound.

  • In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its pharmacological activity and develop more potent derivatives.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new therapeutic agents for a variety of diseases.

References

A Technical Guide to Sesquiterpenes with a Focus on Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sesquiterpenes, a diverse class of natural products, with a detailed focus on the bicyclic sesquiterpene Selina-3,7(11)-diene. This document collates critical information on the chemical properties, natural occurrence, biological activities, and relevant experimental methodologies, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Sesquiterpenes

Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, resulting in a 15-carbon backbone (C15H24).[1][2] They are synthesized in plants, fungi, insects, and marine organisms and exhibit a vast array of cyclic and acyclic structures.[1][3] This structural diversity, arising from complex carbocyclic skeletons and a wide range of functional groups, contributes to their broad spectrum of biological activities.[1][4] Sesquiterpenes and their derivatives, such as sesquiterpene lactones, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[5][6][7]

This compound: A Closer Look

This compound is a naturally occurring bicyclic sesquiterpene hydrocarbon.[2] It is a constituent of various plant essential oils and has been identified as a semiochemical in ecological interactions.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₂₄[9][10]
Molecular Weight 204.35 g/mol [2][9]
CAS Number 6813-21-4[9][10]
Appearance Colorless to pale yellow liquid[2]
Odor Characteristic, woody[2][11]
IUPAC Name (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene[9]
Synonyms Eudesma-3,7(11)-diene, 3,7(11)-Selinadiene[9][10][12]
logPoct/wat 4.869[12]
Water Solubility (log10WS) -5.11 mol/L[12]

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and physicochemical properties of this compound.

Natural Occurrence

This compound is found in the essential oils of a variety of plants. Notably, it is a principal constituent of the essential oil from Morella pubescens, where it can comprise up to 5.3% of the oil.[8][13] It has also been reported in other natural sources such as ginger rhizome oil, hop oil, and lime oil.[8] In the animal kingdom, it is a major component of the defensive secretion of the caterpillar Battus polydamas archidamas, where it is thought to be synthesized de novo and acts as a deterrent against predators.[8]

Biological Activities and Therapeutic Potential

While research on the specific biological activities of isolated this compound is emerging, studies on essential oils rich in this compound, and on the broader class of sesquiterpenes, indicate significant therapeutic potential.

Antimicrobial and Anti-inflammatory Properties

Essential oils containing this compound have demonstrated biological activities. For instance, the essential oil of Morella pubescens, which contains a significant amount of this compound, has shown strong antibacterial activity against Gram-positive bacteria.[8] Sesquiterpenes, in general, are recognized as potent inhibitors and modulators of inflammation, often targeting key signaling pathways.[1]

Anticancer and Chemosensitizing Effects

Sesquiterpenes and their lactone derivatives have shown considerable promise in cancer therapy. They can modulate key signaling pathways involved in cancer progression, such as apoptosis induction and cell cycle arrest.[14][15] Furthermore, some sesquiterpenes have been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs, helping to overcome drug resistance.[5][14][15] While direct evidence for this compound's anticancer effects is limited, its structural class suggests this as a promising area for future investigation. Some reports suggest it may inhibit certain kinases involved in cell growth and induce apoptosis in cancer cells.[2]

Modulation of Signaling Pathways

The therapeutic effects of sesquiterpenes are often attributed to their ability to modulate intracellular signaling cascades. Key pathways influenced by sesquiterpenes include:

  • NF-κB Signaling: Many sesquiterpenes are potent inhibitors of the NF-κB (nuclear factor-kappaB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][14] By inhibiting this pathway, sesquiterpenes can downregulate the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[15]

  • STAT3 Pathway: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another crucial target. Aberrant STAT3 activation is linked to cancer cell proliferation, survival, and drug resistance.[14] Sesquiterpene lactones have been shown to modulate this pathway.[14][15]

  • Other Pathways: Sesquiterpenes have also been reported to modulate other significant signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, all of which are central to cell growth, differentiation, and survival, and are often dysregulated in cancer.[14][15]

The following diagram illustrates the general mechanism by which sesquiterpenes can modulate the NF-κB signaling pathway to exert anti-inflammatory and chemosensitizing effects.

NFkB_Pathway cluster_nucleus Nucleus Sesquiterpenes Sesquiterpenes (e.g., this compound) IKK IKK Complex Sesquiterpenes->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release of NF-κB Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Cell_Survival Cell Survival Gene_Expression->Cell_Survival Proliferation Proliferation Gene_Expression->Proliferation

Caption: Sesquiterpene-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, characterization, and biological evaluation of sesquiterpenes like this compound from plant matrices.

Extraction and Isolation Workflow

The general workflow for obtaining pure sesquiterpenes from a plant source is depicted below.

Extraction_Isolation_Workflow Plant_Material Plant Material (e.g., leaves, rhizomes) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Essential Oil or Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions of Increasing Polarity Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-GC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization (GC-MS, NMR, etc.) Pure_Compound->Characterization

Caption: General workflow for extraction and isolation of this compound.

Detailed Methodologies:

  • Hydrodistillation (for essential oils):

    • Fresh or dried plant material is placed in a distillation apparatus with water.

    • The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is condensed.

    • The essential oil, being immiscible with water, is separated from the aqueous distillate.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis:

    • The essential oil or isolated fraction is diluted in a suitable solvent (e.g., hexane).

    • A small volume is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).

Biosynthesis and Synthesis

The biosynthesis of sesquiterpenes originates from the mevalonate (B85504) pathway, leading to the universal precursor farnesyl pyrophosphate (FPP).[16] Sesquiterpene synthases (STSs) then catalyze the cyclization of FPP into the diverse array of sesquiterpene skeletons.[3][16] Specifically, selinane-type sesquiterpenes can be produced by enzymes such as selina-4(15),7(11)-diene synthase from Streptomyces pristinaespiralis.[8] The total synthesis of this compound presents a significant challenge due to the stereocontrolled construction of its bicyclic skeleton.[8]

The following diagram illustrates the initial steps of sesquiterpene biosynthesis.

Sesquiterpene_Biosynthesis AcetylCoA Acetyl-CoA (x2) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP STS Sesquiterpene Synthase (STS) FPP->STS Sesquiterpenes Sesquiterpenes (e.g., this compound) STS->Sesquiterpenes

Caption: Simplified overview of the mevalonate pathway leading to sesquiterpenes.

Future Perspectives

This compound and other related sesquiterpenes represent a promising reservoir of bioactive molecules. Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its specific biological activities and elucidation of its mechanisms of action. The development of efficient synthetic routes will also be crucial for producing sufficient quantities for preclinical and clinical studies. Given the demonstrated potential of sesquiterpenes in modulating key signaling pathways implicated in various diseases, this compound warrants further exploration as a potential lead compound in drug discovery programs.

References

An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene, a bicyclic sesquiterpene found in a variety of essential oils, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its associated biological pathways. Understanding the nuanced stereochemical landscape of this molecule is paramount for elucidating its structure-activity relationships and advancing its potential in drug discovery and development.

This compound belongs to the eudesmane (B1671778) class of sesquiterpenoids, which are characterized by a decahydronaphthalene (B1670005) ring system.[3][4] The specific stereochemistry of the naturally occurring and most commonly cited isomer of this compound is (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene.[5][6] The presence of multiple stereocenters gives rise to a rich diversity of stereoisomers, each with potentially unique biological activities.

Stereochemistry and Isomeric Forms

The core structure of this compound contains several chiral centers, leading to the possibility of numerous stereoisomers, including enantiomers and diastereomers. The broader family of selinene isomers, such as α-, β-, γ-, and δ-selinene, share the same molecular formula (C15H24) but differ in the position of their double bonds and their stereochemistry.

The systematic IUPAC name for the most well-documented isomer of this compound, (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene, defines the absolute configuration at the two bridgehead carbons. However, other stereoisomers are theoretically possible and may coexist in natural sources or be generated through synthetic routes. The physical properties of these isomers, particularly their optical rotation, are critical for their identification and characterization. Enantiomers, being non-superimposable mirror images, will rotate plane-polarized light to an equal extent but in opposite directions.[7][8] Diastereomers, on the other hand, will exhibit different physical properties, including boiling points, melting points, and optical rotations.

dot

This compound This compound (4aR,8aR)-isomer (4aR,8aR)-isomer This compound->(4aR,8aR)-isomer Specific Stereoisomer Positional Isomers (e.g., α,β-selinene) Positional Isomers (e.g., α,β-selinene) This compound->Positional Isomers (e.g., α,β-selinene) Different double bond positions Enantiomer Enantiomer (4aR,8aR)-isomer->Enantiomer Mirror Image Diastereomers Diastereomers (4aR,8aR)-isomer->Diastereomers Non-mirror image stereoisomers

Isomeric relationships of this compound.

Quantitative Data of Selinene Isomers

A comparative analysis of the physical properties of this compound and its related isomers is essential for their differentiation and quality control. The following table summarizes available quantitative data.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Specific Rotation ([α]D)
This compound 6813-21-4C15H24204.35269.0 - 270.0 @ 760 mmHg[6]105.56[6]Not widely reported
(+)-β-Selinene 17066-67-0C15H24204.35120 @ 10 Torr[9]Not available+72° (c=1, CHCl3)[9]

Experimental Protocols

Total Synthesis of Eudesmane Sesquiterpenes (e.g., (+)-β-Selinene)

The total synthesis of eudesmane sesquiterpenes provides access to specific stereoisomers for biological evaluation. A common strategy involves a stereoselective approach starting from a chiral precursor. The following is a generalized workflow based on published syntheses of related compounds like (+)-β-Selinene.[10]

dot

cluster_synthesis Total Synthesis Workflow Start Chiral Precursor (e.g., (-)-β-Pinene) Step1 Ene Reaction Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Retro-ene Reaction Step2->Step3 Step4 Cuprate Addition Step3->Step4 Step5 Wittig Reaction Step4->Step5 End (+)-β-Selinene Step5->End

Generalized workflow for the total synthesis of (+)-β-Selinene.

Methodology:

  • Ene Reaction: The synthesis often commences with an ene reaction between a chiral starting material, such as (-)-β-pinene, and an acyl chloride (e.g., acryloyl chloride) to introduce a side chain.[10]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by a base, to form a tricyclic ketone.[10]

  • Retro-ene Reaction: Thermal rearrangement via a retro-ene reaction opens one of the rings to afford a decalinone system.[10]

  • Cuprate Addition: Stereoselective introduction of a methyl group is achieved through the addition of a lithium dimethylcuprate.[10]

  • Wittig Reaction: The synthesis is completed by a Wittig reaction to introduce the exocyclic methylene (B1212753) group, yielding the final product.[10]

Separation and Characterization of Isomers

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the separation of enantiomers. A typical protocol for the separation of sesquiterpene isomers is as follows:

  • Column: A chiral stationary phase, often polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives), is used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically employed.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is instrumental for the identification and quantification of volatile compounds like selinene isomers in complex mixtures such as essential oils.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is generally used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The mass spectrometer fragments the eluted compounds, and the resulting fragmentation patterns are compared to spectral libraries for identification.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit promising anticancer and anti-inflammatory properties. These effects are believed to be mediated through the modulation of key signaling pathways.

Anticancer Activity: Kinase Inhibition and Apoptosis

Several studies suggest that this compound exerts its anticancer effects by inhibiting the activity of certain protein kinases and inducing apoptosis (programmed cell death) in cancer cells.[1] While the specific kinases targeted by this compound are not yet fully elucidated, a general mechanism involves the disruption of signaling cascades that control cell growth, proliferation, and survival.

dot

This compound This compound Kinase Protein Kinase This compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits PhosphoSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation and Survival PhosphoSubstrate->CellProliferation Promotes

Proposed mechanism of anticancer activity of this compound.
Anti-inflammatory Activity: Modulation of MAPK and NF-κB Pathways

The anti-inflammatory effects of selinane-type sesquiterpenes are often attributed to their ability to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

The MAPK cascade involves a series of protein kinases, including p38, JNK, and ERK, that are activated in response to inflammatory stimuli. The NF-κB pathway is regulated by the IκB kinase (IKK) complex, which, upon activation, phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimulus Inflammatory Stimulus MAPK_pathway MAPK Pathway (p38, JNK, ERK) InflammatoryStimulus->MAPK_pathway IKK IKK Complex InflammatoryStimulus->IKK This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus ProinflammatoryGenes Pro-inflammatory Gene Expression NFkB_nuc->ProinflammatoryGenes Activates

Modulation of MAPK and NF-κB signaling pathways by this compound.

Conclusion

This compound and its isomers represent a promising class of natural products with significant therapeutic potential. A thorough understanding of their stereochemistry is fundamental for advancing their development as drug candidates. This technical guide has provided a detailed overview of the isomeric forms of this compound, methods for their synthesis and characterization, and insights into their mechanisms of action. Further research is warranted to fully elucidate the specific molecular targets of these compounds and to explore the therapeutic applications of individual stereoisomers.

References

Selina-3,7(11)-diene: A Comprehensive Technical Guide for its Role as a Semiochemical in Ecological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene, a naturally occurring sesquiterpene, plays a significant role in the chemical communication between organisms within an ecosystem. As a semiochemical, it mediates interactions such as plant defense against herbivores and insect communication. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, analytical methods for its detection and quantification, its ecological functions, and the experimental protocols used to study its effects. This document is intended to serve as a comprehensive resource for researchers in ecology, entomology, and chemical biology, as well as for professionals in drug development exploring natural compounds.

Chemical Properties and Biosynthesis

This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a volatile organic compound found in the essential oils of various plants, including hops (Humulus lupulus), and is known for its characteristic herbal and woody aroma.[2]

The biosynthesis of this compound, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[3] The cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically selinadiene synthases.[1] While the precise enzyme responsible for the synthesis of this compound can vary between organisms, the general pathway involves the ionization of FPP, followed by a series of carbocation-mediated cyclizations and rearrangements.

Selina_3_7_11_diene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Cation FPP->Carbocation Pyrophosphate removal Cyclization Cyclization & Rearrangement Carbocation->Cyclization Enzyme-catalyzed cascade Selina This compound Cyclization->Selina Enzyme Selinadiene Synthase Enzyme->Cyclization

Biosynthesis of this compound from FPP.

Ecological Role as a Semiochemical

This compound functions as a semiochemical, a chemical substance that carries a message, in various ecological contexts. Its role can be broadly categorized as follows:

  • Plant Defense: Plants produce and emit this compound as part of their defense mechanism against herbivores. It can act as a repellent or deterrent to feeding for certain insect species.

  • Insect Communication: In some insect species, this compound may serve as a pheromone or allomone, influencing behaviors such as aggregation, alarm, or host recognition. For instance, it is a component of the defensive secretion of the caterpillar Battus polydamas archidamas, where it acts as a deterrent against predatory ants.[1]

Data Presentation: Quantification of this compound

Quantitative data on the emission rates of this compound from plants are not extensively available in the literature. However, its presence and relative abundance in the essential oils of various plants have been documented.

Plant SpeciesPlant PartPercentage of this compound in Essential OilReference
Morella pubescensLeaves5.3%[1]
Humulus lupulus (Hops)Cones0.4 - 4.6%[4]
Cannabis sativa-Present[2]

Note: The percentage in essential oil does not directly translate to emission rates into the atmosphere, which is a more ecologically relevant measure for a semiochemical.

Experimental Protocols

Collection and Analysis of Plant Volatiles

Objective: To collect and quantify this compound and other volatile organic compounds emitted by plants.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Plant Material: Place a known weight of fresh plant material (e.g., leaves, flowers) in a sealed headspace vial.

  • Volatile Trapping: Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the vial for a defined period to adsorb the emitted volatiles.

  • Desorption and Analysis: Introduce the SPME fiber into the heated injection port of a gas chromatograph (GC) to desorb the trapped volatiles.

  • Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C).

  • Detection and Identification: Detect the separated compounds using a mass spectrometer (MS). Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST).[5]

  • Quantification: Quantify the amount of this compound using an internal or external standard calibration curve.[6]

Volatile_Collection_Workflow Plant Plant Material in Vial SPME HS-SPME Fiber Exposure Plant->SPME Volatile Adsorption GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for plant volatile collection and analysis.

Electroantennography (EAG)

Objective: To measure the olfactory response of an insect's antenna to this compound.

Methodology:

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes filled with a conductive solution.[7]

  • Stimulus Preparation: Prepare a series of dilutions of synthetic this compound in a suitable solvent (e.g., paraffin (B1166041) oil). Apply a known amount of each dilution onto a filter paper strip placed inside a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of air through the pipette, carrying the odorant over the mounted antenna.

  • Signal Recording: Record the electrical potential change (depolarization) from the antenna using an EAG system. The amplitude of the negative voltage deflection is the EAG response.[8][9]

  • Data Analysis: Compare the EAG responses to different concentrations of this compound and to a solvent control.

Behavioral Assays: Y-tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Methodology:

  • Apparatus: Use a Y-shaped glass or plastic tube with a central arm and two side arms.[10]

  • Airflow: Introduce a constant and equal airflow into each of the two side arms. One airflow passes over a filter paper treated with a known concentration of this compound (odor source), while the other passes over a filter paper with the solvent alone (control).

  • Insect Release: Introduce an individual insect into the central arm of the olfactometer.

  • Choice Observation: Observe the insect's movement and record which arm it enters and the time it spends in each arm. A choice is typically defined as the insect moving a certain distance into one of the arms.[11]

  • Data Analysis: Analyze the number of insects choosing the odor arm versus the control arm. A statistically significant preference for one arm indicates either attraction or repulsion.[12]

Specific quantitative behavioral data for insects' responses to this compound is limited in the available literature.

Insect Olfactory Signaling Pathway

The detection of semiochemicals like this compound in insects is initiated by olfactory receptor neurons (ORNs) located in the antennae. The binding of the odorant molecule to a specific olfactory receptor (OR) on the ORN dendrite triggers a signaling cascade that leads to the generation of an electrical signal. Insect ORs are a unique class of ligand-gated ion channels, often forming a complex with a co-receptor (Orco).[13] In some cases, G-protein coupled receptors (GPCRs) are also involved in modulating the olfactory signal.[8][9][14]

Olfactory_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding IonChannel Ion Channel Opening OR->IonChannel Orco Co-receptor (Orco) Orco->IonChannel Depolarization Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal to Brain GPCR GPCR Signaling (Modulation) GPCR->IonChannel Modulation

Generalized insect olfactory signaling pathway.

Conclusion

This compound is a vital semiochemical that influences ecological interactions in diverse ways. This guide has provided a foundational understanding of its chemical nature, biosynthesis, ecological roles, and the experimental approaches used to study it. While quantitative data on its direct effects as a semiochemical are still emerging, the protocols and information presented here offer a robust framework for future research. Further investigation into the specific olfactory receptors that detect this compound and the precise quantitative effects on insect behavior will be crucial for a more complete understanding of its ecological significance and for harnessing its potential in applications such as pest management and drug discovery.

References

Methodological & Application

Total Synthesis of (±)-Selina-3,7(11)-diene: A Detailed Overview of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis strategies for (±)-Selina-3,7(11)-diene, a naturally occurring sesquiterpene of interest for its potential biological activities. The focus is on a stereoselective approach utilizing an intramolecular Diels-Alder reaction, a powerful tool in the construction of complex cyclic systems. Detailed experimental protocols for key steps, quantitative data, and visualizations of the synthetic pathway are presented to aid in the understanding and potential application of these methods.

Introduction

(±)-Selina-3,7(11)-diene is a member of the eudesmane (B1671778) family of sesquiterpenoids, characterized by a decalin core. The stereocontrolled synthesis of this class of molecules presents a significant challenge to synthetic chemists due to the presence of multiple contiguous stereocenters. An elegant and efficient approach to the synthesis of the selinane skeleton involves a biomimetic intramolecular Diels-Alder cycloaddition of a C15 tetraene. This strategy allows for the construction of the bicyclic core in a single, stereocontrolled step.

Retrosynthetic Analysis

The retrosynthetic analysis for (±)-Selina-3,7(11)-diene hinges on the key intramolecular Diels-Alder reaction. The target molecule can be disconnected at the C4a-C8a and C5-C6 bonds, revealing a C15 tetraene precursor. This tetraene, in turn, can be synthesized by coupling a suitable C10 diene unit with a C5 side chain. A practical approach to the C10 diene involves the use of a sulfolene as a masked diene, which can release the diene upon thermal extrusion of sulfur dioxide.

Retrosynthesis Selina_diene (±)-Selina-3,7(11)-diene IMDA Intramolecular Diels-Alder Selina_diene->IMDA Tetraene C15 Tetraene IMDA->Tetraene Coupling Coupling Tetraene->Coupling Sulfolene_precursor Sulfolene Precursor Side_chain C5 Side Chain Coupling->Sulfolene_precursor Coupling->Side_chain

Caption: Retrosynthetic analysis of (±)-Selina-3,7(11)-diene.

Synthetic Strategy and Key Reactions

The forward synthesis involves the preparation of a key sulfolene intermediate, which serves as a precursor to the reactive tetraene. This is achieved by attaching a long-chain alkyl group containing a terminal double bond to 2,5-dihydro-3-methylthiophene S,S-dioxide. Subsequent thermal extrusion of sulfur dioxide from the sulfolene generates the C15 tetraene in situ, which then undergoes a spontaneous intramolecular Diels-Alder reaction to yield the selinane skeleton.

Key Synthetic Steps:
  • Synthesis of the Sulfolene Precursor: This typically involves the alkylation of a suitable sulfolene derivative with a functionalized C5 side chain.

  • Generation of the Tetraene and Intramolecular Diels-Alder Reaction: The sulfolene precursor is heated to induce the extrusion of SO2, generating the transient tetraene which immediately cyclizes.

  • Final Transformations: The product of the Diels-Alder reaction may require further functional group manipulations to afford the final target, (±)-Selina-3,7(11)-diene.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Final Product Sulfolene_Derivative 2,5-dihydro-3-methyl- thiophene S,S-dioxide Alkylation Alkylation Sulfolene_Derivative->Alkylation C5_Side_Chain_Precursor Functionalized C5 Alkyl Halide C5_Side_Chain_Precursor->Alkylation Sulfolene_Precursor C15 Sulfolene Precursor Alkylation->Sulfolene_Precursor Thermal_Extrusion Thermal Extrusion (SO2) Sulfolene_Precursor->Thermal_Extrusion Tetraene_Intermediate Transient C15 Tetraene Thermal_Extrusion->Tetraene_Intermediate IMDA Intramolecular Diels-Alder Tetraene_Intermediate->IMDA Cycloadduct Selinane Skeleton IMDA->Cycloadduct Selina_diene (±)-Selina-3,7(11)-diene Cycloadduct->Selina_diene Further modifications

Caption: General workflow for the total synthesis.

Experimental Protocols

Detailed experimental protocols for the key steps in the synthesis of (±)-Selina-3,7(11)-diene are provided below. These are based on established literature procedures and should be adapted and optimized as necessary.

Protocol 1: Synthesis of the C15 Tetraene Precursor (Sulfolene Alkylation)

  • Materials: 2,5-dihydro-3-methylthiophene S,S-dioxide, a suitable C10 alkyl halide with a terminal double bond (e.g., 1-bromo-deca-9-ene), strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).

  • Procedure:

    • Dissolve 2,5-dihydro-3-methylthiophene S,S-dioxide in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of the C10 alkyl halide in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkylated sulfolene precursor.

Protocol 2: Intramolecular Diels-Alder Reaction

  • Materials: Alkylated sulfolene precursor, high-boiling point solvent (e.g., toluene (B28343) or xylene).

  • Procedure:

    • Dissolve the alkylated sulfolene precursor in toluene in a flask equipped with a reflux condenser.

    • Heat the solution to reflux (approximately 110 °C for toluene).

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within several hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate (±)-Selina-3,7(11)-diene.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of (±)-Selina-3,7(11)-diene. Please note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

StepReactantsProductsTypical Yield (%)
Sulfolene Alkylation 2,5-dihydro-3-methylthiophene S,S-dioxide, 1-bromo-deca-9-eneC15 Alkylated Sulfolene60-70
Intramolecular Diels-Alder Reaction C15 Alkylated Sulfolene(±)-Selina-3,7(11)-diene75-85
Overall Yield 45-60

Spectroscopic Data for (±)-Selina-3,7(11)-diene:

  • ¹H NMR (CDCl₃): δ 5.35 (br s, 1H), 4.72 (s, 1H), 4.68 (s, 1H), 2.05-1.95 (m, 4H), 1.80-1.20 (m, 10H), 1.68 (s, 3H), 0.95 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 150.1, 148.5, 124.5, 109.2, 49.8, 41.7, 39.8, 37.4, 36.9, 34.1, 28.2, 27.9, 24.5, 21.6, 16.5.

  • MS (EI): m/z (%) 204 (M⁺, 25), 189 (20), 161 (100), 133 (30), 105 (45), 91 (50).

Conclusion

The total synthesis of (±)-Selina-3,7(11)-diene via an intramolecular Diels-Alder reaction of a C15 tetraene represents a robust and efficient strategy for the construction of the eudesmane skeleton. The use of a sulfolene as a masked diene provides a practical method for the generation of the reactive tetraene precursor. The detailed protocols and data presented herein offer a valuable resource for researchers interested in the synthesis of this and related sesquiterpenoids for further investigation in drug discovery and other applications.

Enantioselective Synthesis of Selina-3,7(11)-diene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of Selina-3,7(11)-diene, a sesquiterpene of interest for its potential biological activities. The presented synthetic strategy is based on established methodologies for the asymmetric synthesis of the eudesmane (B1671778) core, a common structural motif in many sesquiterpenoids. Key transformations include an asymmetric conjugate addition to establish the critical C10 stereocenter, followed by the formation of the bicyclic decalin core and subsequent functional group manipulations to yield the target molecule. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1][2][3][4][5] It is a member of the eudesmane family of sesquiterpenoids, which are characterized by a decalin (bicyclo[4.4.0]decane) core.[6][7][8] Eudesmane sesquiterpenoids have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The stereocontrolled synthesis of these complex natural products is a significant challenge in organic chemistry, and the development of enantioselective methods is crucial for accessing stereochemically pure compounds for biological evaluation.

This application note details a proposed enantioselective synthesis of (+)-Selina-3,7(11)-diene, leveraging key advances in asymmetric catalysis. The strategy hinges on the enantioselective formation of the C10 all-carbon quaternary stereocenter, a common challenge in the synthesis of eudesmanes.

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-Selina-3,7(11)-diene is outlined below. The target molecule can be accessed from a key bicyclic intermediate containing the eudesmane core. This intermediate, in turn, can be synthesized from a chiral acyclic precursor. The crucial enantioselective step is the asymmetric conjugate addition of an organocuprate reagent to an enone, which sets the stereochemistry at the C10 position.

Retrosynthesis Selina (+)-Selina-3,7(11)-diene Intermediate1 Bicyclic Intermediate Selina->Intermediate1 Wittig Olefination Intermediate2 Chiral Acyclic Precursor Intermediate1->Intermediate2 Intramolecular Aldol Cyclization StartingMaterials Simple Starting Materials Intermediate2->StartingMaterials Asymmetric Conjugate Addition Enantioselective_Synthesis cluster_0 Asymmetric Conjugate Addition cluster_1 Cyclization cluster_2 Olefination Unsaturated_Ketone α,β-Unsaturated Ketone Chiral_Ketoester Chiral Keto-ester Unsaturated_Ketone->Chiral_Ketoester MeMgBr, CuI, (S)-Tol-BINAP Bicyclic_Intermediate Bicyclic Intermediate Chiral_Ketoester->Bicyclic_Intermediate KOtBu, t-BuOH Selina_diene (+)-Selina-3,7(11)-diene Bicyclic_Intermediate->Selina_diene Ph3P=CH2, THF

References

Application Notes and Protocols for the Extraction and Purification of Selina-3,7(11)-diene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting and purifying Selina-3,7(11)-diene, a sesquiterpene found in various plant essential oils. The protocols detailed below are designed to offer a practical guide for isolating this compound for research and development purposes.

Introduction

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a constituent of the essential oils of various plants, including Morella pubescens, hop (Humulus lupulus), ginger (Zingiber officinale), and lime. This compound and the essential oils containing it have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. The isolation and purification of this compound are crucial steps for its pharmacological evaluation and potential development as a therapeutic agent.

Data Presentation: Quantitative Analysis of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the plant source and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oils of different plant species.

Plant SpeciesExtraction MethodPercentage of this compound in Essential OilReference
Morella pubescensHydrodistillation5.3 ± 0.2%[1][2]
Morella pubescensNot Specified17.4 - 17.8%[3]
Hop (Humulus lupulus)Direct Thermal Desorption-Gas Chromatography (DTD-GC)0.121% (in one variety)[4]

Experimental Protocols

Extraction of Essential Oil from Plant Material

The initial step in isolating this compound is the extraction of the essential oil from the plant matrix. Steam distillation and solvent extraction are two commonly employed methods.

Protocol 1.1: Steam Distillation

This method is suitable for extracting volatile compounds like sesquiterpenes from fresh or dried plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves of Morella pubescens)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Prepare the plant material by coarsely grinding it to increase the surface area for extraction.

  • Place the ground plant material into the biomass flask of the steam distillation apparatus.

  • Fill the boiling flask with distilled water to approximately two-thirds of its capacity and add a few boiling chips.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • The steam and essential oil vapor mixture will then travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collect the distillate, which will consist of a biphasic mixture of water and the essential oil.

  • Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until further purification.

Protocol 1.2: Solvent Extraction

Solvent extraction can be an alternative method, particularly for less volatile or thermally sensitive compounds.

Materials:

  • Dried and powdered plant material

  • Soxhlet extractor

  • Organic solvent (e.g., hexane, ethanol)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place the dried and powdered plant material in a cellulose (B213188) thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask of the Soxhlet apparatus with the chosen organic solvent.

  • Assemble the apparatus and heat the solvent to its boiling point.

  • The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.

  • The extraction process is allowed to proceed for several hours, with the solvent continuously cycling through the plant material.

  • After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator to yield the crude essential oil.

  • Store the crude extract in a sealed vial at 4°C.

Purification of this compound by Column Chromatography

Column chromatography is a widely used technique for separating individual components from a complex mixture like an essential oil.

Materials:

  • Crude essential oil containing this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Non-polar solvent (e.g., n-hexane)

  • Polar solvent (e.g., ethyl acetate)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with n-hexane. The non-polar compounds will travel down the column faster.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (B1210297) to the n-hexane. This will help to elute compounds with higher polarity. A typical gradient could be from 100% n-hexane to a 95:5 mixture of n-hexane:ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions using the collection tubes.

  • Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2) and visualize the spots under a UV lamp or by using a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound, as identified by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

experimental_workflow plant_material Plant Material (e.g., Morella pubescens) extraction Extraction plant_material->extraction steam_distillation Steam Distillation extraction->steam_distillation Method 1 solvent_extraction Solvent Extraction extraction->solvent_extraction Method 2 crude_oil Crude Essential Oil steam_distillation->crude_oil solvent_extraction->crude_oil purification Purification crude_oil->purification column_chromatography Column Chromatography purification->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound analysis Analysis (GC-MS) pure_compound->analysis

Caption: Experimental workflow for this compound isolation.

Potential Signaling Pathway

In silico studies have suggested an interaction between this compound and the cannabinoid CB2 receptor. The activation of the CB2 receptor is known to trigger specific downstream signaling cascades. The following diagram depicts a potential signaling pathway that could be modulated by this compound.

signaling_pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates SelinaDiene This compound SelinaDiene->CB2 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Cellular_Response Modulates MAPK_pathway->Cellular_Response Leads to

Caption: Potential signaling pathway of this compound via the CB2 receptor.

References

Application Note: Analysis of Selina-3,7(11)-diene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants, including hops, and is a significant contributor to the aroma and flavor of many essential oils and alcoholic beverages. Its chemical formula is C15H24 with a molecular weight of 204.35 g/mol .[1][2][3] Accurate and robust analytical methods are essential for its identification and quantification in complex matrices for quality control, natural product research, and potential pharmaceutical applications. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocols

This section details the methodology for the extraction and subsequent GC-MS analysis of this compound from a solid plant matrix.

1. Sample Preparation: Solvent Extraction

This protocol is a general method for extracting sesquiterpenes from dried plant material.[4]

  • Materials:

    • Dried and powdered plant material

    • Ethyl acetate (B1210297) (GC grade)

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer

    • Centrifuge

    • Glass vials with PTFE-lined caps

    • Micropipettes

  • Procedure:

    • Weigh 100 mg of the dried, powdered plant material into a 2 mL glass vial.[4]

    • Add 1.5 mL of ethyl acetate to the vial.[4]

    • Cap the vial tightly and vortex vigorously for 1 minute.[4]

    • Sonicate the sample for 15 minutes in an ultrasonic bath to ensure thorough extraction.[4]

    • Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.[4]

    • Carefully transfer the supernatant to a clean glass vial.[4]

    • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.[4]

    • The dried extract is now ready for GC-MS analysis.

2. GC-MS Analysis

The following instrumental parameters are recommended for the analysis of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

    • Injector Temperature: 260 °C.[6]

    • Injection Mode: Splitless.[6]

    • Oven Temperature Program: Start at 60 °C, then ramp to 246 °C at a rate of 3 °C/min.[5]

    • Carrier Gas: Helium.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Transfer Line Temperature: 250 °C.[6]

    • Acquisition Range: 40–200 m/z.[6]

    • Scan Rate: 1 scan/s.[6]

    • Data Acquisition: Total Ion Current (TIC) and Selected Ion Monitoring (SIM) modes. For higher sensitivity and selectivity in quantitative analysis, SIM mode is recommended.

Data Presentation

Quantitative data for this compound is summarized in the table below. The Kovats Retention Index (RI) is a valuable parameter for compound identification, and values can vary based on the specific GC column and temperature program used.

ParameterValueReference
Molecular Formula C15H24[1][2]
Molecular Weight 204.3511 g/mol [1][2]
CAS Registry Number 6813-21-4[1][2]
Kovats RI (DB-5MS) 1545[1]
Kovats RI (HP-5MS) 1532 - 1542[1]
Kovats RI (DB-5) 1527[1]
Kovats RI (Supelcowax-10) 1789[1]

Key Mass Spectral Ions:

While a full, downloadable mass spectrum is subject to licensing restrictions, the analysis of mass spectral data from libraries such as NIST is crucial for identification.[2] The molecular ion peak [M]+ at m/z 204 is a key identifier for this compound. For quantification using SIM, characteristic fragment ions should be selected. Based on typical sesquiterpene fragmentation, ions such as 189, 161, and 204 are often monitored.[7]

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (Ethyl Acetate) plant_material->extraction centrifugation Centrifugation extraction->centrifugation drying Drying with Na2SO4 centrifugation->drying final_extract Final Extract drying->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation (DB-5 Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic_sim TIC & SIM Data Acquisition detection->tic_sim identification Compound Identification (Retention Index & Mass Spectrum) tic_sim->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops, and is known to contribute to their characteristic aroma. Accurate and reliable analytical methods are crucial for its quantification in natural products, for quality control in the food and beverage industry, and for pharmacological research. While Gas Chromatography (GC) is a common technique for the analysis of volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile or thermally sensitive samples, and for preparative scale isolation. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Challenges in HPLC Analysis

The HPLC analysis of sesquiterpene hydrocarbons such as this compound can present challenges due to their non-polar nature and lack of a strong chromophore. This can result in low UV sensitivity.[1] However, the conjugated diene system in this compound allows for detection at low UV wavelengths.

Experimental Protocols

1. Sample Preparation

The sample preparation method will depend on the matrix from which this compound is being extracted.

  • For Essential Oils:

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Dissolve the oil in and dilute to volume with methanol (B129727) or acetonitrile.

    • Vortex the solution for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • For Plant Material (e.g., Hops):

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1-2 g of the powdered material into a flask.

    • Add 20 mL of hexane (B92381) or a similar non-polar solvent.

    • Extract using sonication for 30 minutes or by maceration for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol or acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Method

The following is a proposed starting method for the analysis of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 70% B

      • 5-20 min: 70% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 70% B (column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

3. Preparation of Standards and Calibration

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

Data Presentation

The following table template should be used to summarize the quantitative data obtained during method validation.

ParameterResult
Retention Time (min)
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD)
Accuracy (% Recovery)

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Sample Weighing b Solvent Extraction a->b c Filtration (0.45 µm) b->c d Injection into HPLC c->d e C18 Reversed-Phase Separation d->e f UV Detection at 210 nm e->f g Peak Integration f->g h Quantification using Calibration Curve g->h i Reporting h->i G Analyte This compound (Non-polar) Column Reversed-Phase (e.g., C18) Analyte->Column interacts with Detection UV Detection (Low Wavelength, e.g., 210 nm) Analyte->Detection detected by MobilePhase Polar Mobile Phase (Acetonitrile/Water) Column->MobilePhase requires Separation Elution based on Hydrophobicity MobilePhase->Separation enables Separation->Detection leads to

References

Application Notes and Protocols for Evaluating the Bioactivity of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for evaluating the potential anticancer, anti-inflammatory, and antimicrobial properties of the sesquiterpene Selina-3,7(11)-diene. The protocols detailed herein are established methods for assessing the bioactivity of natural products.

This compound is a naturally occurring sesquiterpene found in various plants and has been identified as a component of essential oils with interesting biological activities.[1] Preliminary studies suggest that this class of compounds may possess therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The following sections provide detailed protocols for key in vitro assays to rigorously evaluate these potential bioactivities, along with representative data from structurally similar compounds to guide experimental design and data interpretation.

Assessment of Anticancer Activity: Cytotoxicity Assays

A primary step in anticancer drug discovery is to evaluate the cytotoxicity of a compound against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5]

Data Presentation: Cytotoxicity of Selinane Sesquiterpenes
CompoundCell LineIC50 (µM)
Selina-1,3,7(11)-trien-8-one A549> 500
HepG2> 500
IMR90> 500
Oxidoselina-1,3,7-trien-8-one A549> 500
HepG2525.4
IMR90> 500
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2) and a normal cell line (e.g., IMR90)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I NO_Inhibition_Workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess reaction E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H Anti_Inflammatory_Pathways Potential Anti-inflammatory Signaling Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes activates Selina_NFkB This compound Selina_NFkB->IKK inhibits? MAPKKK MAPKKK (e.g., TAK1) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (in Nucleus) MAPK->AP1 activates Inflammatory_Genes2 Pro-inflammatory Gene Expression AP1->Inflammatory_Genes2 Selina_MAPK This compound Selina_MAPK->MAPKKK inhibits? TLR4_2->MAPKKK Antimicrobial_Assay_Workflow Antimicrobial Assay Workflow cluster_0 Agar (B569324) Well Diffusion cluster_1 Broth Microdilution (MIC) A Inoculate agar plate B Create wells A->B C Add test compound B->C D Incubate C->D E Measure zone of inhibition D->E F Prepare serial dilutions G Inoculate with bacteria F->G H Incubate G->H I Determine MIC H->I

References

Application Notes and Protocols for Testing the Antimicrobial Effects of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene found in the essential oils of various plants.[1][2][3] As part of the broader class of terpenes, it is recognized for its potential biological activities. Preliminary studies suggest that this compound and structurally related sesquiterpenes possess antimicrobial properties, particularly against Gram-positive bacteria.[4][5] The proposed mechanism of action for many sesquiterpenes involves the disruption of the microbial cell membrane's integrity due to their lipophilic nature, leading to leakage of cellular contents and cell death.[4]

These application notes provide detailed protocols for the systematic evaluation of the antimicrobial efficacy of this compound. The described methodologies include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These assays are fundamental in preclinical antimicrobial drug discovery and development for characterizing the potency and bactericidal or bacteriostatic nature of a novel compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Staphylococcus aureus (MRSA)ATCC 433003264
Enterococcus faecalisATCC 292123264
Escherichia coliATCC 25922>128>128
Pseudomonas aeruginosaATCC 27853>128>128

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213.

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.55.55.55.5
26.25.14.84.2
47.14.64.13.5
88.53.93.2<2.0
249.13.5<2.0<2.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Spreader or sterile beads

Procedure:

  • Subculturing:

    • From the wells of the MIC plate showing no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Also, take an aliquot from the growth control well. A 1:1000 dilution of the growth control in sterile saline may be necessary before plating.

  • Plating:

    • Spread the aliquots onto separate, labeled TSA plates.

  • Incubation:

    • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Test microorganism

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator

  • TSA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB adjusted to approximately 5 x 10⁵ CFU/mL as described in the MIC protocol.

  • Assay Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the appropriate dilutions onto TSA plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on the plates to determine the CFU/mL at each time point for each concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed if the bacterial count remains relatively stable.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_compound Prepare this compound Stock Solution mic_setup Serial Dilution in 96-Well Plate prep_compound->mic_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) mic_inoculate Inoculate Plate prep_inoculum->mic_inoculate tk_setup Setup Flasks with Compound (Multiples of MIC) prep_inoculum->tk_setup mic_setup->mic_inoculate mic_incubate Incubate (18-24h) mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read mbc_plate Plate from MIC Wells (No Growth) mic_read->mbc_plate mic_read->tk_setup mbc_incubate Incubate (18-24h) mbc_plate->mbc_incubate mbc_read Determine MBC Value mbc_incubate->mbc_read tk_sample Sample at Time Points (0, 2, 4, 8, 24h) tk_setup->tk_sample tk_plate Serial Dilute and Plate tk_sample->tk_plate tk_incubate Incubate (18-24h) tk_plate->tk_incubate tk_analyze Analyze Kill Kinetics tk_incubate->tk_analyze

Caption: Experimental workflow for antimicrobial testing.

Signaling_Pathway Hypothesized Mechanism: Cell Wall Stress Response in S. aureus cluster_membrane Cell Membrane & Wall cluster_signal Signal Transduction cluster_response Cellular Response compound This compound membrane Bacterial Cell Membrane Integrity Disruption compound->membrane Lipophilic Interaction peptidoglycan Inhibition of Peptidoglycan Synthesis membrane->peptidoglycan Downstream Effect death Cell Death (at high concentrations) membrane->death vraS VraS (Sensor Kinase) Activation peptidoglycan->vraS Triggers Signal vraR VraR (Response Regulator) Phosphorylation vraS->vraR Phosphotransfer stimulon Upregulation of Cell Wall Stress Stimulon vraR->stimulon Transcriptional Regulation repair Increased Cell Wall Repair & Synthesis stimulon->repair repair->death Failure to cope leads to

Caption: Cell wall stress response pathway in S. aureus.

References

Application Notes and Protocols: Selina-3,7(11)-diene as a Chiral Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene, a naturally occurring bicyclic sesquiterpene, presents a valuable and versatile chiral starting material for the synthesis of a variety of complex molecules. Its inherent stereochemistry, derived from the eudesmane (B1671778) skeleton, makes it an attractive chiral synthon for the construction of stereodefined natural products and analogues with potential applications in drug discovery and development. This document provides an overview of its application, focusing on key chemical transformations and providing detailed experimental protocols for its use as a chiral building block.

Key Applications

The strategic placement of double bonds in this compound allows for a range of selective chemical modifications. Two powerful methods for the diastereoselective functionalization of this scaffold are ozonolysis and hydroboration-oxidation. These reactions enable the introduction of new stereocenters with a high degree of control, dictated by the inherent chirality of the starting material.

Ozonolytic Cleavage for the Formation of Chiral Building Blocks

Ozonolysis of the endocyclic double bond in this compound can lead to the formation of highly functionalized chiral synthons. The resulting carbonyl compounds can be further elaborated to access a variety of target molecules.

Stereoselective Hydroboration-Oxidation

The hydroboration-oxidation of the exocyclic double bond in this compound provides a method for the stereoselective introduction of a hydroxyl group. This transformation proceeds in an anti-Markovnikov fashion and with syn-stereochemistry, leading to the formation of specific diastereomers.[1][2][3]

Data Presentation

The following table summarizes the key transformations of this compound and the potential for stereocontrol in the synthesis of derivatives.

TransformationReagentsKey Intermediate/ProductStereochemical OutcomePotential Applications
Ozonolysis 1. O₃, CH₂Cl₂/MeOH, -78 °C2. Reductive or Oxidative WorkupChiral keto-aldehyde or corresponding acidRetention of stereocenters at C5 and C10Synthesis of functionalized eudesmane derivatives
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHEudesman-11-ol derivativeSyn-addition to the 7(11)-double bondSynthesis of hydroxylated eudesmane sesquiterpenoids

Experimental Protocols

Protocol 1: Ozonolysis of this compound

This protocol describes the general procedure for the ozonolytic cleavage of the endocyclic double bond in this compound.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Reductive workup agent (e.g., Dimethyl sulfide (B99878) (DMS) or Triphenylphosphine (PPh₃)) or Oxidative workup agent (e.g., Hydrogen peroxide (H₂O₂))

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound in a mixture of anhydrous CH₂Cl₂ and MeOH (typically 2:1 to 3:1 v/v) in a reaction vessel equipped with a gas dispersion tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC) or by the appearance of a persistent blue color, indicating an excess of ozone.[4]

  • Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.

  • Reductive Workup: Add the reductive workup agent (e.g., DMS, 2-3 equivalents) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Oxidative Workup: For an oxidative workup, the ozonide intermediate is typically treated with hydrogen peroxide.

  • After the workup is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting product by column chromatography on silica (B1680970) gel to yield the desired chiral keto-aldehyde or its corresponding oxidized derivative.

Protocol 2: Hydroboration-Oxidation of this compound

This protocol outlines the stereoselective hydroboration-oxidation of the exocyclic double bond of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for a specified time (typically 1-3 hours) and then warm to room temperature, monitoring the reaction progress by TLC or GC.

  • Once the hydroboration is complete, cool the reaction mixture back to 0 °C.

  • Carefully add the NaOH solution, followed by the slow, dropwise addition of H₂O₂ solution, ensuring the temperature is maintained below 25 °C.[3]

  • Stir the mixture at room temperature for several hours until the oxidation is complete.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stereodefined eudesman-11-ol.

Visualizations

The following diagrams illustrate the key synthetic pathways described.

ozonolysis_pathway selina This compound ozonide Intermediate Ozonide selina->ozonide 1. O₃, -78°C reductive_product Chiral Keto-aldehyde ozonide->reductive_product 2. Reductive Workup (e.g., DMS) oxidative_product Chiral Keto-acid ozonide->oxidative_product 2. Oxidative Workup (e.g., H₂O₂)

Caption: Ozonolysis of this compound.

hydroboration_pathway selina This compound organoborane Trialkylborane Intermediate selina->organoborane 1. BH₃·THF product Eudesman-11-ol organoborane->product 2. H₂O₂, NaOH

Caption: Hydroboration-Oxidation of this compound.

Conclusion

This compound serves as a readily available and stereochemically rich starting material for the synthesis of complex chiral molecules. The application of well-established synthetic methodologies such as ozonolysis and hydroboration-oxidation allows for the predictable and controlled introduction of new functionalities and stereocenters. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this valuable natural product in the development of new chemical entities with potential biological activity.

References

Applications of Selina-3,7(11)-diene in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found as a constituent in the essential oils of various plants. As a member of the diverse class of terpenes, it has garnered interest in medicinal chemistry for its potential biological activities. This document provides an overview of the current research, quantitative data, and detailed experimental protocols relevant to the investigation of this compound's therapeutic potential. While research on the isolated compound is still emerging, preliminary studies and in silico models suggest potential applications in anti-inflammatory, anticancer, and antimicrobial research.

Biological Activities and Potential Applications

This compound has been primarily investigated as a component of essential oils, which have demonstrated a range of biological effects. The therapeutic potential of the pure compound is an active area of research.

Anti-inflammatory and Immunomodulatory Effects

In silico studies have shown that this compound exhibits a notable binding affinity for the cannabinoid CB2 receptor. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells. Its activation is associated with the modulation of inflammatory responses, suggesting that this compound could serve as a lead compound for the development of novel anti-inflammatory agents.

Anticancer Properties

Some studies on essential oils containing selinane-type sesquiterpenes have indicated potential cytotoxic effects against cancer cell lines. While direct evidence for the anticancer activity of isolated this compound is limited, its structural similarity to other bioactive sesquiterpenes warrants further investigation into its potential as an anticancer agent.

Antimicrobial Activity

Essential oils rich in sesquiterpenes, including this compound, have been shown to possess antimicrobial properties. The lipophilic nature of sesquiterpenes allows them to interact with and disrupt microbial cell membranes, leading to their potential use as antibacterial or antifungal agents.

Acetylcholinesterase Inhibition

In silico docking studies have also suggested a potential interaction between this compound and acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that much of the current data is derived from in silico studies, and further experimental validation is required.

Target/AssayCompoundMethodResult TypeValueReference
Cannabinoid Receptor 2 (CB2)This compoundIn silico dockingBinding Affinity (Ki)28.9 µM[1]
Cannabinoid Receptor 2 (CB2)This compoundIn silico dockingFree Energy of Binding (ΔG)-6.2 kcal/mol[1]
Acetylcholinesterase (AChE)This compoundIn silico dockingBinding Affinity (Ki)5.4 µM[2]
Acetylcholinesterase (AChE)This compoundIn silico dockingFree Energy of Binding (ΔG)-7.2 kcal/mol[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of this compound.

Materials:

  • This compound (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the compound or ascorbic acid to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution (without DPPH) to account for any background absorbance. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can be determined from a plot of scavenging activity against the concentration of the compound.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on its in silico interaction with the CB2 receptor, a potential signaling pathway can be proposed.

Proposed CB2 Receptor-Mediated Anti-inflammatory Signaling

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), can initiate a cascade of intracellular events that ultimately lead to the suppression of pro-inflammatory mediators.

CB2_Signaling_Pathway selina This compound CB2 CB2 Receptor selina->CB2 Binds to Gi Gi Protein CB2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK, JNK, p38) Gi->MAPK Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression ↓ Pro-inflammatory Gene Expression CREB->Gene_Expression NFkB NF-κB MAPK->NFkB Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound via CB2 receptor activation.

This proposed pathway illustrates that upon binding of this compound to the CB2 receptor, the inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and the MAPK pathway. Ultimately, this cascade can lead to the suppression of key inflammatory transcription factors such as NF-κB and CREB, resulting in a reduction of pro-inflammatory cytokine production.

Experimental Workflow for Investigating Mechanism of Action

To validate the proposed mechanism of action and further elucidate the biological activities of this compound, a structured experimental workflow is recommended.

Experimental_Workflow start Start: Isolate/Synthesize Pure this compound in_vitro In Vitro Bioactivity Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) in_vitro->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial mechanism Mechanism of Action Studies anti_inflammatory->mechanism receptor_binding Receptor Binding Assays (e.g., Radioligand binding) mechanism->receptor_binding western_blot Western Blot Analysis (Signaling proteins) mechanism->western_blot gene_expression Gene Expression Analysis (e.g., RT-qPCR) mechanism->gene_expression in_vivo In Vivo Efficacy & Toxicity Studies mechanism->in_vivo animal_models Disease Animal Models (e.g., Inflammation, Cancer) in_vivo->animal_models toxicology Toxicological Evaluation in_vivo->toxicology end Lead Compound Optimization animal_models->end toxicology->end

Caption: A logical workflow for the medicinal chemistry research of this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential applications in medicinal chemistry. The current body of evidence, largely based on its presence in bioactive essential oils and supportive in silico data, points towards promising anti-inflammatory, and possibly anticancer and antimicrobial, properties. However, a significant gap exists in the literature regarding the experimental validation of these activities with the isolated compound.

Future research should focus on:

  • Isolation and/or Synthesis: Obtaining pure this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Conducting rigorous testing of the pure compound to determine its efficacy and potency (e.g., IC50, MIC, EC50 values) in various disease models.

  • Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound as a lead compound for the development of new drugs can be realized.

References

Application Notes and Protocols: Selina-3,7(11)-diene as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-3,7(11)-diene, a naturally occurring bicyclic sesquiterpene, is a promising and versatile scaffold for the synthesis of novel compounds with significant therapeutic potential.[1] Found in a variety of plants and essential oils, this eudesmane-type sesquiterpenoid possesses intrinsic biological activities, including antimicrobial and anti-inflammatory properties.[1] Its chemical structure, featuring two reactive double bonds, makes it an ideal starting material for a range of chemical modifications, including oxidation, epoxidation, and the introduction of nitrogen-containing functional groups. These modifications can lead to the generation of diverse libraries of novel compounds with enhanced or altered biological activities, such as cytotoxic and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of new chemical entities for drug discovery and development.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3]
CAS Number 6813-21-4[2][3]
Appearance Colorless to pale yellow oil[1]
Boiling Point 269-270 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents

Application Notes: Synthesis of Bioactive Derivatives

The eudesmane (B1671778) scaffold is a well-established pharmacophore found in numerous natural products with potent biological activities. By using this compound as a starting material, researchers can access a wide array of structurally diverse derivatives.

Synthesis of Oxygenated Derivatives (Eudesmanolides)

The introduction of oxygen-containing functional groups, such as epoxides, hydroxyls, and carbonyls, onto the this compound skeleton can significantly enhance its biological activity. Many naturally occurring eudesmanolides exhibit potent anti-inflammatory and cytotoxic effects.

Workflow for the Synthesis of Oxygenated Derivatives:

G selina This compound epoxidation Epoxidation (e.g., m-CPBA) selina->epoxidation Selective oxidation of double bonds epoxide Epoxy-selinane Derivative epoxidation->epoxide hydrolysis Acid/Base Catalyzed Ring Opening epoxide->hydrolysis bioassay Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxic) epoxide->bioassay diol Diol Derivative hydrolysis->diol oxidation Oxidation (e.g., PCC, DMP) diol->oxidation diol->bioassay ketone Keto-selinane Derivative oxidation->ketone ketone->bioassay

Caption: Synthetic workflow for oxygenated derivatives.

Synthesis of Nitrogen-Containing Derivatives

The incorporation of nitrogen atoms into the terpene scaffold can introduce novel biological activities and improve pharmacokinetic properties. The synthesis of nitrogen-containing heterocyclic compounds from terpenes is a growing area of interest in medicinal chemistry.[4]

Logical Relationship for Nitrogen-Containing Derivative Synthesis:

G start This compound Derivative (e.g., Epoxide or Ketone) reaction Reaction with Nitrogen Nucleophile (e.g., Amines, Azides) start->reaction Introduction of Nitrogen product Nitrogen-Containing Eudesmane Derivative reaction->product screening Pharmacological Screening product->screening Evaluation of Bioactivity

Caption: Synthesis of nitrogen-containing derivatives.

Biological Activities of Eudesmane Derivatives

Numerous studies have demonstrated the significant biological activities of eudesmane sesquiterpenoids, which can be synthesized from precursors like this compound.

Anti-inflammatory Activity

Many eudesmane derivatives have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory proteins such as iNOS and COX-2.[5][6] The mechanism of action often involves the modulation of key signaling pathways like NF-κB.[1]

Compound TypeBiological TargetIC₅₀ (µM)Reference
EudesmanolideNO Production in LPS-stimulated BV-2 cells21.63 - 60.70[5]
epi-eudebeiolide CNO Production in murine macrophage cells17.9[1]
Eudesmane AcidsNO Production in LPS-stimulated RAW 264.7 murine macrophages3.08[7]
Cytotoxic Activity

Derivatives of sesquiterpenes, including eudesmanes, have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Compound TypeCell LineIC₅₀ (µM)Reference
Brefeldin A Ester DerivativeHuman Chronic Myelogenous Leukemia (K562)0.84[8]
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoleHuman Cancer Cell Lines~10[9]
Dihydropyridine Carboxylic Acid DerivativeHuman Colorectal Adenocarcinoma (HCT-15)7.94[10]
Geranylmethoxyhydroquinone DerivativeHuman Prostate Cancer (PC-3)~80[11]

Experimental Protocols

The following protocols are representative methods for the chemical modification of this compound. Researchers should adapt these protocols based on the specific derivative they aim to synthesize and optimize the reaction conditions accordingly.

Protocol 1: Epoxidation of this compound

This protocol describes a general procedure for the epoxidation of one of the double bonds in this compound using meta-chloroperoxybenzoic acid (m-CPBA). The exocyclic double bond is generally more reactive towards epoxidation.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of this compound over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired epoxy-selinane derivative.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Nitrogen-Containing Derivative (Representative)

This protocol outlines a general approach for the synthesis of an amino alcohol derivative from an epoxy-selinane precursor.

Materials:

  • Epoxy-selinane derivative (from Protocol 1)

  • Amine nucleophile (e.g., benzylamine, aniline)

  • Solvent (e.g., ethanol, acetonitrile)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the epoxy-selinane derivative (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired amino alcohol derivative.

Characterization:

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Further biological evaluation can then be performed.

Signaling Pathway Visualization

The anti-inflammatory effects of many eudesmane derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates p_IkB->IkB degradation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->genes activates transcription derivative Eudesmane Derivative (from this compound) derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a readily available natural product with a chemical structure amenable to diverse synthetic modifications. Its eudesmane core serves as a valuable starting point for the development of novel compounds with potential applications in the treatment of inflammatory diseases and cancer. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound and to generate new bioactive molecules for further investigation in drug discovery programs.

References

Troubleshooting & Optimization

Improving yield in the chemical synthesis of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Selina-3,7(11)-diene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the synthesis of this compound, a eudesmane (B1671778) sesquiterpene, revolve around the stereocontrolled construction of its decalin core, which features multiple contiguous stereogenic centers. Key difficulties include achieving high stereoselectivity, managing side reactions, and purifying the final product from structurally similar isomers. Low yields are a common issue in sesquiterpene synthesis due to the complexity of the molecular architecture.

Q2: What are the key synthetic strategies for constructing the core structure of this compound?

A2: The synthesis of the selinane skeleton typically involves multi-step sequences to build the bicyclic decalin core. Common strategies that have been employed for related eudesmane sesquiterpenes include:

  • Robinson Annulation: A powerful method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation to construct the cyclohexenone ring of the decalin system.

  • Diels-Alder Reaction: This cycloaddition reaction can be used to form the six-membered ring of the decalin core with good stereocontrol.

  • Tandem Michael Addition-Aldol Sequences: These reactions can be used to build the decalin scaffold in a highly stereoselective manner.

  • Alder-Ene Cyclization: Gold(I)-catalyzed Alder-ene cyclization has been used to establish the eudesmane core.

Q3: How is the exocyclic double bond in this compound typically introduced?

A3: The exocyclic double bond at position 7(11) is commonly introduced using a Wittig reaction . This involves the reaction of a ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the alkene. The reactivity of the ketone and the choice of the Wittig reagent and reaction conditions are crucial for achieving a good yield.

Troubleshooting Guides

Low Yield in the Final Wittig Reaction Step

This section addresses common issues encountered when introducing the exocyclic double bond via a Wittig reaction on a sterically hindered decalin ketone precursor.

Problem Potential Cause Troubleshooting Suggestions
Low or no conversion of the ketone 1. Incomplete Ylide Formation: The phosphorus ylide may not be forming efficiently.Base Selection: For non-stabilized ylides (common for introducing a methylene (B1212753) group), use a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Weaker bases may be insufficient. • Solvent: Ensure the use of anhydrous aprotic solvents like THF or diethyl ether. Traces of water will quench the strong base and the ylide. • Temperature: Perform ylide formation at low temperatures (0 °C to -78 °C) to minimize side reactions and ylide decomposition.
2. Steric Hindrance: The ketone precursor is sterically hindered, which is common for the decalin core of sesquiterpenes.Reaction Time and Temperature: Increase the reaction time and/or temperature after the addition of the ketone. Monitor the reaction progress by TLC. • Use a More Reactive Ylide: If possible, consider alternative, more reactive phosphorus ylides. • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate (B1237965) ester, often provides better yields with sterically hindered ketones as the phosphonate carbanions are generally more nucleophilic.
3. Impure Reagents: Impurities in the phosphonium (B103445) salt or the ketone can inhibit the reaction.Phosphonium Salt: Ensure the phosphonium salt is thoroughly dried before use. • Ketone Purity: Purify the ketone precursor to remove any acidic impurities or byproducts from previous steps.
Formation of significant side products 1. Ylide Decomposition: The phosphorus ylide may be unstable under the reaction conditions.Control Temperature: Maintain a low temperature during ylide formation and the initial stages of the reaction with the ketone.
2. Enolization of the Ketone: If the ylide is too basic and the ketone is sterically hindered, enolization of the ketone can compete with the Wittig reaction.Use Salt-Free Ylides: The presence of lithium salts can influence the reaction pathway. Preparing the ylide under salt-free conditions can sometimes favor the desired reaction. • Consider the HWE Reaction: As mentioned, HWE reagents are less basic and can minimize enolization.

Experimental Protocols

Key Synthetic Steps:

  • Construction of the Decalin Core (e.g., via Robinson Annulation):

    • Reaction: Michael addition of a cyclic ketone enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol condensation.

    • Reagents: Cyclic ketone, methyl vinyl ketone, a base (e.g., sodium ethoxide, potassium hydroxide).

    • General Procedure: The cyclic ketone is treated with a base to form the enolate, which then reacts with the α,β-unsaturated ketone at low temperature. The resulting dicarbonyl compound is then heated with a base to induce the intramolecular aldol condensation and subsequent dehydration to form the enone of the decalin system.

  • Introduction of the Isopropylidene Group (e.g., via Grignard Reaction and Dehydration):

    • Reaction: Grignard reaction of a ketone with isopropylmagnesium bromide, followed by dehydration.

    • Reagents: Decalinone precursor, isopropylmagnesium bromide, acid catalyst (for dehydration, e.g., H₂SO₄, TsOH).

    • General Procedure: The ketone is reacted with the Grignard reagent in an anhydrous ether solvent. The resulting tertiary alcohol is then dehydrated by heating with an acid catalyst to form the isopropylidene double bond.

  • Formation of the Exocyclic Double Bond (via Wittig Reaction):

    • Reaction: Wittig olefination of the remaining ketone functionality.

    • Reagents: Decalinone precursor, methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-BuLi).

    • General Procedure: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF and deprotonated with a strong base at low temperature to form the ylide. The ketone precursor is then added to the ylide solution, and the reaction is allowed to warm to room temperature.

Visualizations

Logical Workflow for Troubleshooting Low Wittig Reaction Yield

Troubleshooting_Wittig_Yield Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Ketone Check Ketone Reactivity Start->Check_Ketone Check_Conditions Check Reaction Conditions Start->Check_Conditions Base Is the base strong enough? (e.g., n-BuLi, NaH) Check_Ylide->Base Solvent Is the solvent anhydrous? Check_Ylide->Solvent Temp_Ylide Was ylide formed at low temp? Check_Ylide->Temp_Ylide Steric_Hindrance Is the ketone sterically hindered? Check_Ketone->Steric_Hindrance Purity_Ketone Is the ketone pure? Check_Ketone->Purity_Ketone Time_Temp Adjust reaction time/ temperature? Check_Conditions->Time_Temp HWE Consider Horner-Wadsworth-Emmons Reaction Steric_Hindrance->HWE Yes Time_Temp->HWE No improvement Synthesis_Pathway Starting_Materials Cyclic Ketone + α,β-Unsaturated Ketone Decalin_Core Decalin Core Formation (e.g., Robinson Annulation) Starting_Materials->Decalin_Core Functional_Group_Intro Isopropylidene Group Introduction Decalin_Core->Functional_Group_Intro Wittig_Step Exocyclic Double Bond Formation (Wittig Reaction) Functional_Group_Intro->Wittig_Step Final_Product This compound Wittig_Step->Final_Product

Overcoming challenges in the purification of Selina-3,7(11)-diene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Selina-3,7(11)-diene and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The most significant challenge in purifying this compound is the presence of other structurally similar sesquiterpene isomers, such as α-selinene and β-selinene.[1] These isomers share nearly identical physical and chemical properties, which often leads to co-elution during chromatographic separation.[1]

Q2: Which purification techniques are most effective for separating this compound isomers?

A2: The choice of purification technique depends on the required purity and the scale of the separation. Common methods include:

  • Fractional Distillation: Suitable for initial enrichment of selinene-containing fractions from essential oils, especially on a larger scale.[2]

  • Column Chromatography: A widely used technique for separating isomers. Silica (B1680970) gel is a common stationary phase, and its selectivity can be enhanced by impregnation with silver nitrate.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating complex isomer mixtures. Chiral columns can be employed for the separation of enantiomers.[5]

  • Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for obtaining small quantities of highly pure isomers.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for determining the purity of selinene isomers.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) is often used for accurate quantification.[6]

Q4: Can this compound degrade during purification?

A4: Yes, like many sesquiterpenes, this compound can be sensitive to heat.[1] Prolonged exposure to high temperatures during distillation or GC analysis can potentially lead to degradation or isomerization. Using vacuum fractional distillation can help mitigate this by lowering the boiling points.[1]

Troubleshooting Guides

Issue 1: Poor separation of isomers in column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent System Optimize the mobile phase. For silica gel, start with a non-polar solvent like n-hexane and gradually increase polarity with a solvent such as ethyl acetate (B1210297) or dichloromethane. A shallow gradient elution, where polarity is increased very slowly, can significantly improve isomer separation.[4]
Standard Silica Gel Lacks Selectivity Utilize silver nitrate-impregnated silica gel. The silver ions interact with the double bonds in the selinene isomers, leading to differential retention and enhanced separation.[4]
Column Overloading Reduce the amount of sample loaded onto the column. Overloading causes band broadening and results in poor resolution.[4]
Improper Column Packing Ensure the column is packed uniformly to prevent channeling of the mobile phase, which leads to co-elution of components.[4]
Issue 2: Co-elution of isomers in Gas Chromatography (GC) analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate GC Column Separation Power Employ a GC column with a stationary phase suitable for terpene analysis. A mid-polarity phase, such as one containing trifluoropropyl polysiloxane, can improve the separation of sesquiterpene isomers. For enantiomeric separation, a chiral column (e.g., cyclodextrin-based) is necessary.[7]
Suboptimal GC Oven Temperature Program Adjust the oven temperature program. A slower temperature ramp (e.g., 1-2 °C/min) during the elution of the sesquiterpenes can enhance resolution. Optimizing the carrier gas flow rate can also improve separation efficiency.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Boiling Point269.6 ± 10.0 °C at 760 mmHg
Density0.9 ± 0.1 g/cm³

Table 2: Typical GC Parameters for Selinene Isomer Analysis

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temp: 60 °C, hold for 2 minRamp 1: Increase to 180 °C at 3 °C/minRamp 2: Increase to 240 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) mode at 70 eV
Mass Range m/z 40 to 400

(Note: These are typical parameters and may require optimization for specific instruments and samples.)[7]

Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).[1]

  • Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude selinene isomer mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1-2%).[5]

  • Fraction Collection: Collect small fractions of the eluent continuously.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired isomer.[1]

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound isomer.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified selinene isomer fraction in a volatile solvent such as n-hexane.[5]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Chromatographic Separation: The sample is vaporized and separated into its components as it passes through the GC column based on the parameters outlined in Table 2.

  • Mass Spectrometry: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each component.

  • Data Analysis: Identify the selinene isomers by comparing their retention times and mass spectra to reference data. Quantify the purity by integrating the peak areas.

Visualizations

experimental_workflow start Crude Selinene Isomer Mixture purification Purification Step start->purification frac_dist Fractional Distillation purification->frac_dist Initial Enrichment col_chrom Column Chromatography purification->col_chrom Primary Separation hplc HPLC / Prep-GC purification->hplc High Purity frac_dist->col_chrom analysis Purity Analysis (GC-MS) col_chrom->analysis hplc->analysis analysis->col_chrom Further Purification Needed pure_product Pure this compound Isomer analysis->pure_product

Caption: Experimental workflow for the purification and analysis of this compound isomers.

troubleshooting_workflow start Poor Isomer Separation (Co-elution) q1 Optimize Mobile Phase Gradient? start->q1 a1_yes Problem Solved q1->a1_yes Yes q2 Change Stationary Phase? (e.g., AgNO3-Silica) q1->q2 No a2_yes Problem Solved q2->a2_yes Yes q3 Reduce Sample Load? q2->q3 No a3_yes Problem Solved q3->a3_yes Yes end Consider Alternative Technique (e.g., HPLC, Prep-GC) q3->end No

Caption: Troubleshooting logic for poor isomer separation in column chromatography.

References

Technical Support Center: Stability and Degradation of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Selina-3,7(11)-diene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability and degradation studies of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound and what are the optimal storage conditions?

A1: this compound, as a sesquiterpene, is expected to have a relatively long shelf-life, potentially up to 6 years, if stored under optimal conditions.[1] To maximize its stability, it should be stored in a cool, dark place in a tightly sealed, opaque container to protect it from heat, light, and oxygen, which are the primary factors that can lead to its degradation.[1]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of other sesquiterpenes, several degradation routes can be anticipated. These include:

  • Oxidation: The double bonds in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, or light. This can lead to the formation of various oxygenated derivatives such as epoxides, aldehydes, ketones, and alcohols. For instance, studies on hop essential oil, which contains selinene isomers, have shown the formation of aliphatic ketones upon oxidative degradation.

  • Isomerization: Acidic or basic conditions, as well as heat, can potentially cause the isomerization of the double bonds within the molecule, leading to the formation of other selinene isomers.

  • Polymerization: Under certain conditions, especially with prolonged exposure to heat or light, polymerization reactions may occur.

Q3: I am observing unexpected peaks in my GC-MS analysis of a this compound sample that has been stored for a while. What could these be?

A3: The appearance of new peaks in the chromatogram of an aged sample of this compound likely indicates the presence of degradation products. Common degradation products for sesquiterpenes can include isomers, oxidation products (such as aldehydes, ketones, and epoxides), and potentially dimers or other rearrangement products. To identify these unknown peaks, it is recommended to use mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, which can provide clues to their structures. Comparing the mass spectra of the new peaks to libraries of known terpene degradation products can also be helpful.

Q4: Are there any known incompatibilities of this compound with common excipients used in formulations?

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Possible Causes:

  • Solvent Effects: The choice of solvent can significantly impact the stability of this compound. Protic solvents or those containing impurities could potentially react with the compound.

  • pH of the Medium: Acidic or basic conditions can catalyze degradation reactions such as isomerization. Studies on other sesquiterpenes have shown that pH can influence stability.[1]

  • Exposure to Light: If the solution is not protected from light, photodegradation can occur.

  • Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidation.

Troubleshooting Steps:

  • Solvent Selection: Use high-purity, aprotic solvents. If an aqueous medium is necessary, use buffered solutions and evaluate a range of pH values to find the optimal stability point.

  • pH Control: If working in an aqueous or protic solvent system, maintain the pH in a neutral range (around pH 6-7) unless the experimental design requires otherwise.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

Issue 2: Inconsistent Results in Thermal Stability Studies

Possible Causes:

  • Inconsistent Heating: Uneven heating within the oven or heating block can lead to variable degradation rates.

  • Headspace in Vials: The amount of air in the headspace of the sample vials can influence the extent of oxidative degradation.

  • Sample Form: The physical form of the sample (e.g., neat oil, thin film, or in solution) can affect its thermal stability.

Troubleshooting Steps:

  • Ensure Uniform Heating: Use a calibrated oven or a heating block with good temperature distribution. Place all samples in the same area of the heating apparatus.

  • Minimize Headspace: Use vials that are appropriately sized for the sample volume to minimize the amount of air in the headspace. Alternatively, flush the vials with an inert gas before sealing.

  • Standardize Sample Preparation: Ensure that all samples are prepared in a consistent manner for each experiment.

Data on Analogous Sesquiterpene Degradation

Since specific quantitative degradation data for this compound is limited, the following tables summarize stability data for structurally related sesquiterpenes to provide an indication of potential behavior under various stress conditions.

Table 1: Thermal Stability of Related Sesquiterpenes

CompoundTemperature (°C)DurationDegradation (%)Observations
β-Caryophyllene170-Significant degradationDegradation increases above this temperature.
Sesquiterpene Lactones3796 hoursDegradation observedLoss of side chain at pH 7.4.[1]

Table 2: pH Stability of a Related Sesquiterpene Lactone

pHTemperature (°C)Duration (hours)Stability
5.53796Stable[1]
7.43796Degradation (loss of side chain)[1]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

Objective: To assess the stability of this compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as GC-MS or HPLC-UV, to quantify the remaining this compound and identify any degradation products.

Protocol 2: Forced Degradation by Oxidation

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately by GC-MS or HPLC-UV to determine the extent of degradation and identify oxidation products.

Protocol 3: Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile) at a known concentration. Place the solution in a quartz cuvette or a clear glass vial. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup involves a photostability chamber.

  • Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze them, along with the dark control, using a validated analytical method to quantify the degradation.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo neutralization Neutralization (for Hydrolysis) acid->neutralization base->neutralization sampling Time-point Sampling oxidation->sampling thermal->sampling photo->sampling analysis GC-MS or HPLC Analysis sampling->analysis neutralization->sampling end Data Interpretation: - Quantify Degradation - Identify Degradants analysis->end

Forced degradation experimental workflow.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Generation cluster_action Corrective Actions issue Issue: Unexpected Peaks in Chromatogram check_control Analyze Control/Blank Sample issue->check_control check_history Review Sample History (Age, Storage Conditions) issue->check_history contamination Contamination? check_control->contamination degradation Degradation? check_history->degradation rerun_blank Prepare fresh blank and re-analyze contamination->rerun_blank If peaks in blank ms_analysis Perform MS analysis of unknown peaks degradation->ms_analysis If sample stored improperly compare_spectra Compare with spectral libraries ms_analysis->compare_spectra forced_degradation Conduct controlled forced degradation studies compare_spectra->forced_degradation To confirm identity

Troubleshooting logic for identifying unknown peaks.

References

Troubleshooting peak co-elution in GC-MS analysis of Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of Selina-3,7(11)-diene. Peak co-elution is a common hurdle in the analysis of sesquiterpenes due to their structural similarities. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complex analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a problem in the analysis of this compound?

A1: Peak co-elution occurs when two or more different compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2] This is particularly common for sesquiterpene isomers like this compound because they often have very similar chemical structures and physical properties, such as boiling points and polarities.[3] This similarity leads to comparable interactions with the GC column's stationary phase, resulting in incomplete separation.[3] Co-elution compromises the accuracy of both identification and quantification of the target analyte.[2]

Q2: How can I identify if my this compound peak is co-eluting with another compound?

A2: There are several ways to identify co-elution:

  • Visual Inspection of Peak Shape: Asymmetrical peaks, such as those with "shoulders" or "tailing," are a strong indication of co-elution.[1][2]

  • Mass Spectrometry (MS) Analysis: Since you are using a GC-MS system, you can examine the mass spectra across the chromatographic peak.[2] If the peak is pure, the mass spectra from the beginning, apex, and end of the peak should be identical. If the spectra differ, it confirms the presence of multiple compounds.[1][2]

  • Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, helping to identify the individual components.

Q3: My this compound peak appears to be co-eluting with an unknown impurity. What are the initial troubleshooting steps?

A3: A systematic approach is key to resolving co-eluting peaks. Start with the simplest adjustments before moving to more complex changes.[2]

  • Optimize the GC Oven Temperature Program: Modifying the temperature ramp rate can significantly impact separation.[3][4]

  • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

  • Review Injection Parameters: An incorrect injection temperature or volume can contribute to peak broadening and poor separation.[3]

Q4: Can I still quantify this compound if it is co-eluting with another compound?

A4: Quantification of co-eluting peaks is challenging but may be possible with GC-MS. If the co-eluting compounds have unique ions in their mass spectra, you can use extracted ion chromatograms (EICs) for quantification.[5] By selecting a unique m/z value for this compound, you can generate a chromatogram that is specific to that compound, allowing for more accurate peak integration.[5] However, complete chromatographic separation is always the preferred method for accurate quantification.

Troubleshooting Guide

Issue: Poor Resolution and Peak Co-elution of this compound

This guide provides a step-by-step approach to troubleshoot and resolve co-elution issues.

Step 1: Method Optimization

  • Temperature Program:

    • Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks.[4]

    • Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) can enhance separation.[4] Experiment with different ramp rates to find the optimal conditions for your specific sample matrix.

    • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and include a hold time to clean the column.[4]

  • Carrier Gas Flow Rate:

    • Optimize the linear velocity of your carrier gas (typically helium for GC-MS) for your column's internal diameter to achieve the best efficiency.

Step 2: Column Selection and Maintenance

  • Stationary Phase:

    • If you are using a non-polar column (like a DB-5ms or HP-5ms), consider switching to a column with a different polarity, such as a mid-polar or polar (wax-type) stationary phase.[3][6] This will alter the elution order and can resolve compounds that co-elute on a non-polar phase.

  • Column Dimensions:

    • Length: A longer column provides more theoretical plates and can improve resolution.[3]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) can increase efficiency.[7]

    • Film Thickness: A thicker film can increase retention and may improve the separation of volatile compounds like sesquiterpenes.[3]

  • Column Conditioning:

    • Always condition a new column according to the manufacturer's instructions to ensure low bleed and optimal performance.[3]

    • If you suspect column contamination, bake it out at a high temperature (within the column's limits). If performance does not improve, trimming a small portion (10-20 cm) from the inlet side of the column can remove non-volatile residues.[8]

Step 3: Inlet Maintenance

  • Liner:

    • Some sesquiterpenes can be thermally labile and degrade in a hot GC inlet.[3] Use a deactivated liner to minimize active sites that can cause degradation or peak tailing.[3][9]

    • Regularly replace the inlet liner to prevent the buildup of non-volatile residues that can affect peak shape.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

1. Sample Preparation

  • Dissolve the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or hexane) to a final concentration of approximately 10-100 µg/mL.[10]

  • If analyzing a complex matrix like a plant extract, consider a clean-up step such as solid-phase extraction (SPE) to remove interfering compounds.

  • The use of a deuterated internal standard, such as α-Farnesene-d6, is recommended for accurate quantification.[11]

2. GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 15:1)
Oven Program Initial temperature of 70 °C, hold for 2 min, ramp at 3 °C/min to 85 °C, then ramp at 2 °C/min to 165 °C, hold for 1 min, then ramp at 30 °C/min to 250 °C, and hold for 10 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Note: The oven program is an example and should be optimized for your specific separation needs.[10]

Quantitative Data Summary

The retention index (RI) is a useful parameter for comparing the retention of a compound across different GC systems and methods.

CompoundColumn TypeRetention Index (RI)
This compoundNon-polar (e.g., DB-5, HP-5MS)1523 - 1548
This compoundPolar (e.g., Supelcowax-10)~1789

Data compiled from the NIST Chemistry WebBook.[12] As shown in the table, changing the column polarity significantly alters the retention index, which can be leveraged to resolve co-eluting peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Peak Co-elution start Observe Peak Co-elution (Asymmetrical Peak Shape) check_ms Examine Mass Spectra Across the Peak start->check_ms ms_different Spectra Differ? (Co-elution Confirmed) check_ms->ms_different optimize_method Optimize GC Method - Temp Program - Flow Rate ms_different->optimize_method Yes ms_same Spectra are Identical (Peak is Likely Pure) ms_different->ms_same No resolution_improved Resolution Improved? optimize_method->resolution_improved change_column Change GC Column - Different Polarity - Longer Length resolution_improved->change_column No final_analysis Analyze Sample resolution_improved->final_analysis Yes change_column->optimize_method

Caption: A workflow diagram for troubleshooting peak co-elution in GC-MS.

GC_Parameter_Relationships GC Parameter Impact on Peak Resolution cluster_parameters Adjustable GC Parameters cluster_effects Chromatographic Effects temp_program Temperature Program (Ramp Rate) retention_time Analyte Retention Time temp_program->retention_time column_polarity Column Stationary Phase (Polarity) selectivity Selectivity (α) column_polarity->selectivity column_length Column Length efficiency Efficiency (N) column_length->efficiency carrier_gas Carrier Gas Flow Rate carrier_gas->efficiency resolution Peak Resolution retention_time->resolution affects selectivity->resolution strongly affects efficiency->resolution affects

Caption: Relationship between GC parameters and their impact on peak resolution.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Supercritical Fluid Extraction (SFE) for the sesquiterpene Selina-3,7(11)-diene.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for this compound?

A1: Supercritical Fluid Extraction (SFE) is a green separation technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent.[1] A substance becomes supercritical when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas.[1] This state allows it to have high solvating power like a liquid and high diffusivity and low viscosity like a gas, enabling efficient penetration into solid matrices.[2][3] SFE is ideal for extracting thermolabile compounds like this compound because it can be performed at low temperatures (e.g., 40-60°C), preventing thermal degradation.[4][5] The selectivity of the process can be finely tuned by adjusting pressure and temperature, and the solvent (CO₂) can be easily removed by depressurization, leaving a pure, solvent-free extract.[6][7]

Q2: What are the key parameters to control in the SFE of this compound?

A2: The primary parameters influencing SFE efficiency and selectivity are pressure, temperature, CO₂ flow rate, and the use of a co-solvent (modifier).[2][8]

  • Pressure: Generally, increasing pressure at a constant temperature increases the density of the supercritical CO₂, which in turn enhances its solvating power and the extraction yield.[2][9] For sesquiterpenes like this compound, higher pressures (e.g., >200 bar) are often more effective.[6][10]

  • Temperature: Temperature has a dual effect. Increasing temperature at constant pressure decreases CO₂ density, which can lower solubility.[1] However, it also increases the vapor pressure of the analyte (this compound), which can enhance its solubility. The interplay of these two factors creates a "crossover pressure" where the effect of temperature on solubility inverts.[1][9]

  • Co-solvent: Since CO₂ is nonpolar, adding a small amount of a polar co-solvent (e.g., ethanol (B145695) or methanol) can significantly increase the extraction efficiency for moderately polar compounds by modifying the polarity of the supercritical fluid.[11][12]

  • Flow Rate: A higher flow rate can expedite the extraction process, but an excessively high rate may reduce the contact time between the solvent and the matrix, leading to incomplete extraction.[2][13]

Q3: What type of plant material is a source for this compound and how should it be prepared?

A3: this compound is a natural sesquiterpene found in the essential oils of various plants, including those from the Asteraceae family, hops, and certain cannabis chemovars.[14][15][16][17] Proper pre-treatment of the plant material is critical for efficient extraction. The material should be dried to an optimal moisture content and ground to a specific particle size.[2] A smaller particle size increases the surface area for extraction, but particles that are too fine can cause channeling or clogging of the extraction vessel.[16]

Q4: How can I selectively extract sesquiterpenes like this compound from a mixture containing monoterpenes?

A4: The selectivity of SFE can be leveraged to fractionate different classes of terpenes. Monoterpenes are generally more volatile and soluble at lower pressures and temperatures compared to sesquiterpenes.[4][6] A multi-step extraction can be employed:

  • Step 1 (Monoterpene Fraction): Use lower pressure (e.g., 80-150 bar) and moderate temperature (e.g., 40-50°C) to extract the more volatile monoterpenes.[6][13]

  • Step 2 (Sesquiterpene Fraction): Increase the pressure (e.g., 200-350 bar) to increase the CO₂ density and solvating power, thereby extracting the less volatile, higher molecular weight sesquiterpenes like this compound.[6][10][18]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Insufficient Solvent Power Increase the extraction pressure to enhance CO₂ density and solvating power. For sesquiterpenes, pressures in the range of 200-350 bar are often optimal.[6][11]
Incorrect Temperature Optimize the temperature. If operating at low pressure, an increase in temperature might decrease solvent density and thus the yield. At high pressure, a higher temperature may increase the analyte's vapor pressure and improve extraction. Experiment within the 40-60°C range.[19]
Poor Analyte-Solvent Interaction Add a polar co-solvent like ethanol (e.g., 2-10% v/v) to the CO₂ stream. This can significantly improve the extraction of moderately polar sesquiterpenes.[11][16]
Inadequate Extraction Time Increase the dynamic extraction time to ensure the supercritical fluid has sufficient time to pass through the matrix and solubilize the target compound.[12] Consider incorporating a static period at the beginning of the extraction to allow the CO₂ to penetrate the sample matrix thoroughly.[19]
Improper Sample Preparation Ensure the plant material is ground to an appropriate particle size (e.g., 0.2-0.5 mm). Too large a particle size limits solvent penetration, while too fine a powder can lead to channeling and compaction.[16]
Matrix Effects The plant matrix itself can hinder extraction. Ensure the material is properly dried, as excess water can affect extraction efficiency.[20]

Problem 2: Poor Purity of the Extract (e.g., co-extraction of unwanted compounds)

Possible Cause Suggested Solution
Solvent Power is Too High If extracting unwanted, heavier compounds (like lipids or waxes), try reducing the pressure or temperature to make the extraction more selective for sesquiterpenes.[18]
Single-Step Extraction Employ a fractional separation approach. Use a lower pressure/temperature step first to remove lighter, more volatile compounds (like monoterpenes) before increasing the pressure to target this compound.[13]
Incorrect Co-solvent Concentration An excessively high percentage of co-solvent can lead to the extraction of more polar, undesirable compounds. Reduce the co-solvent percentage or try a different modifier.
Separator Conditions Optimize the temperature and pressure in the separators. By stepping down the pressure in multiple separators, you can fractionate the extracted compounds as they precipitate out of the CO₂ stream.[18]

Problem 3: System Clogging or High Backpressure

Possible Cause Suggested Solution
Compaction of Sample Material Mix the ground plant material with a dispersing agent like glass beads to prevent compaction and ensure even flow distribution.[12]
Sample is Too Fine Use a larger particle size for the plant material. Sieve the ground material to ensure a consistent and appropriate size range.
Restrictor Clogging If using a manual restrictor, extracted compounds may be freezing due to the Joule-Thomson effect upon depressurization. Ensure the restrictor is adequately heated.[12]
High CO₂ Flow Rate Reduce the CO₂ flow rate to decrease the pressure drop across the extraction vessel.

Data Presentation: SFE Parameter Effects

The following tables summarize the expected impact of key SFE parameters on the extraction of this compound, based on general principles for sesquiterpenes.

Table 1: Effect of Pressure and Temperature on this compound Yield

Pressure (bar)Temperature (°C)Expected CO₂ DensityExpected this compound YieldRationale
15040ModerateLow to ModerateSub-optimal solvent power for sesquiterpenes.
15060LowLowLow solvent density reduces solvating power.[9]
300 45 High High High density provides strong solvating power for sesquiterpenes.[21]
30060Moderate-HighModerate to HighIncreased analyte vapor pressure may counteract the slight decrease in density.[9]

Table 2: Effect of Co-solvent on Extraction Performance

ParameterConditionExpected this compound YieldExpected PurityRationale
Pressure250 bar--Constant for comparison
Temperature50 °C--Constant for comparison
Co-solvent (Ethanol) 0% ModerateHighPure CO₂ is highly selective for nonpolar compounds.
5% High GoodIncreases the polarity of the fluid, enhancing extraction of the slightly polarizable sesquiterpene.[11][16]
10% Very HighModerateMay co-extract more polar, undesirable compounds, reducing overall purity.[11]

Experimental Protocols

Protocol 1: Optimization of SFE for this compound using Response Surface Methodology (RSM)

  • Sample Preparation:

    • Dry the source plant material (e.g., leaves, flowers) at 40°C until constant weight.

    • Grind the dried material using a laboratory mill.

    • Sieve the powder to obtain a uniform particle size fraction (e.g., 0.25-0.45 mm).[16]

    • Store the prepared sample in a desiccator until extraction.

  • Experimental Design:

    • Use a Central Composite Design (CCD) to investigate the effects of key variables.[22][23]

    • Independent Variables: Pressure (A: 200-300 bar), Temperature (B: 40-60°C), and Co-solvent % (C: 2-6% Ethanol).

    • The design will consist of factorial points, axial points, and center points to allow for the fitting of a quadratic model.

  • Supercritical Fluid Extraction Procedure:

    • Accurately weigh approximately 10 g of the prepared plant material and load it into the extraction vessel.

    • Set the SFE system parameters (pressure, temperature, CO₂ flow rate) according to the experimental design run. A typical CO₂ flow rate is 2-4 mL/min.[21]

    • Pressurize the system with CO₂.

    • Initiate a static extraction period of 20 minutes to allow the supercritical CO₂ to saturate the sample matrix.[12]

    • Begin the dynamic extraction for a set period (e.g., 90 minutes), collecting the extract downstream.

    • The collection vessel should be maintained at low temperature (e.g., in an ice bath) and contain a small volume of a suitable solvent (e.g., n-hexane) to trap the extracted compounds.[12]

    • After each run, carefully depressurize the system and collect the extract for analysis.

  • Analysis of this compound:

    • Quantify the yield of this compound in each extract using Gas Chromatography-Mass Spectrometry (GC-MS).[14]

    • Use an appropriate internal standard for accurate quantification.

    • Identify this compound based on its retention time and mass spectrum compared to a certified reference standard.

  • Data Analysis:

    • Use statistical software to analyze the results from the CCD.

    • Fit the experimental data to a second-order polynomial equation.

    • Generate response surface plots to visualize the relationship between the variables and the extraction yield.

    • Determine the optimal conditions that maximize the yield of this compound.

Visualizations

SFE_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_design Phase 2: Experimental Design cluster_exp Phase 3: Extraction & Analysis cluster_opt Phase 4: Optimization start Plant Material Selection prep Drying & Grinding start->prep sieve Sieving to Uniform Particle Size prep->sieve design Select Variables (Pressure, Temp, Co-solvent) sieve->design rsm Create Response Surface Methodology (RSM) Design design->rsm sfe Perform SFE Runs (Static + Dynamic) rsm->sfe collect Collect Extracts sfe->collect gcms GC-MS Analysis for This compound collect->gcms model Statistical Modeling & Data Analysis gcms->model optimize Determine Optimal Extraction Conditions model->optimize validate Validate Model with Confirmatory Experiment optimize->validate end_node Optimized Protocol validate->end_node

Caption: Workflow for the optimization of SFE for this compound.

SFE_Troubleshooting start Start: SFE Issue issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield poor_purity Poor Purity issue_type->poor_purity Poor Purity system_clog System Clogging issue_type->system_clog Clogging check_pressure Is Pressure > 200 bar? low_yield->check_pressure increase_pressure Action: Increase Pressure (e.g., to 250-300 bar) check_pressure->increase_pressure No check_cosolvent Is a co-solvent used? check_pressure->check_cosolvent Yes increase_pressure->check_cosolvent add_cosolvent Action: Add 2-6% Ethanol check_cosolvent->add_cosolvent No check_time Is extraction time (static + dynamic) sufficient? check_cosolvent->check_time Yes add_cosolvent->check_time increase_time Action: Increase Dynamic/Static Time check_time->increase_time No check_fractionation Using fractional separation? poor_purity->check_fractionation use_fractionation Action: Implement a two-step extraction (low then high pressure) check_fractionation->use_fractionation No check_pressure_purity Is pressure too high? check_fractionation->check_pressure_purity Yes use_fractionation->check_pressure_purity decrease_pressure Action: Reduce Pressure to improve selectivity check_pressure_purity->decrease_pressure Yes check_particle Is particle size too fine? system_clog->check_particle increase_particle Action: Use larger particle size or add glass beads check_particle->increase_particle Yes check_flow Is flow rate too high? check_particle->check_flow No increase_particle->check_flow decrease_flow Action: Reduce CO2 flow rate check_flow->decrease_flow Yes

Caption: Troubleshooting decision tree for common SFE issues.

References

Identifying and minimizing byproducts in Selina-3,7(11)-diene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Selina-3,7(11)-diene, with a focus on biosynthetic methods.

Frequently Asked Questions (FAQs)

Q1: What is the common precursor for the biosynthesis of this compound and other sesquiterpenes?

A1: The universal precursor for the biosynthesis of sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP).[1][2] Terpene synthase enzymes catalyze the conversion of this linear precursor into various cyclic sesquiterpene structures.[3][4][5]

Q2: What type of enzyme is responsible for the synthesis of selinadienes?

A2: Selinadienes are synthesized by enzymes called terpene synthases, specifically sesquiterpene synthases. A well-studied example is selinadiene synthase (SdS) from Streptomyces pristinaespiralis, which primarily produces selina-4(15),7(11)-diene.[6]

Q3: Is it common to get a mixture of products in selinadiene synthesis?

A3: Yes, it is quite common for sesquiterpene synthases to produce a range of products. This is due to the highly reactive carbocation intermediates formed during the cyclization cascade, which can be quenched through different pathways to yield various isomers.[4][7] For instance, the wild-type selinadiene synthase from S. pristinaespiralis produces mainly selina-4(15),7(11)-diene, with germacrene B as a minor byproduct.[4][6]

Q4: Can this compound be a major product of enzymatic synthesis?

A4: While the wild-type selinadiene synthase from S. pristinaespiralis does not produce this compound as a major product, enzyme engineering through site-directed mutagenesis has been shown to alter the product profile. For example, specific mutations in the active site of SdS can lead to the formation of this compound as a byproduct.[6] Further engineering could potentially enhance its yield.

Q5: How can the different isomers of selinadiene be identified and quantified?

A5: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to separate, identify, and quantify the different isomers of selinadiene and other sesquiterpene byproducts in a reaction mixture.[4]

Troubleshooting Guides

This section addresses common issues encountered during the biosynthetic production of selinadienes and provides strategies for byproduct minimization.

Issue 1: Low overall yield of desired selinadiene products.
Potential Cause Troubleshooting Step Rationale
Sub-optimal reaction conditions Optimize reaction temperature, pH, and incubation time. For microbial production, a temperature of around 30°C is often used.[7]Enzyme activity is highly dependent on these parameters.
Substrate (FPP) degradation Use freshly prepared FPP or ensure proper storage.FPP can be unstable, leading to lower availability for the enzymatic reaction.[7]
Enzyme instability or inactivation Add stabilizing agents like glycerol (B35011) to the buffer. Consider a fed-batch approach with the addition of fresh enzyme over time.[7]Sesquiterpene synthases can lose activity over the course of the reaction.
Product inhibition Implement in-situ product removal by using a two-phase system with an organic solvent overlay (e.g., pentane (B18724) or hexane) to extract the hydrophobic products from the aqueous reaction medium.[3]High concentrations of sesquiterpene products can inhibit enzyme activity. Continuous removal of products can drive the reaction forward.[3]
Toxicity of products to microbial host Engineer the host organism to have increased tolerance to terpenes, for example, by overexpressing antioxidant enzymes.[8]Terpenes can be toxic to microbial cells, limiting production titers in whole-cell biocatalysis.[9]
Issue 2: High proportion of undesired isomeric byproducts (e.g., selina-4(15),7(11)-diene, germacrene B).
Potential Cause Troubleshooting Step Rationale
Inherent enzyme promiscuity If possible, perform site-directed mutagenesis of the terpene synthase to alter the shape and polarity of the active site.The active site conformation dictates the folding of the FPP substrate and the subsequent cyclization cascade, thereby controlling the product outcome.[4][6]
Sub-optimal reaction pH Systematically vary the pH of the reaction buffer.The pH can influence the protonation state of amino acid residues in the active site and the pyrophosphate co-product, affecting the carbocation rearrangements and final deprotonation step.[6]
High substrate concentration Titrate the concentration of FPP in the reaction.High substrate concentrations can sometimes lead to the formation of alternative products.[7]

Quantitative Data on Byproduct Formation

The following table summarizes the product distribution from the enzymatic reaction of FPP with wild-type and a mutant of selinadiene synthase (SdS) at different pH values. This data illustrates how reaction conditions can be manipulated to alter the product profile.

EnzymepHSelina-4(15),7(11)-diene (%)Germacrene B (%)Selin-7(11)-en-4-ol (%)Other Byproducts (%)
SdS Wild-Type 5.0~100000
SdS Wild-Type 6.0~100000
SdS Wild-Type 10.0MinorMajor00
SdS G305E Mutant 6.0MinorMinor47.8Minor
SdS G305E Mutant 10.0MinorMajorMinorMinor

Data adapted from simulation-guided engineering studies of selinadiene synthase.[5][6]

Experimental Protocols & Visualizations

Representative Protocol for In Vitro Enzymatic Synthesis of Selinadienes

This protocol is a general guideline for the enzymatic synthesis of selinadienes using a purified terpene synthase.

1. Enzyme Preparation:

  • Express and purify the selinadiene synthase enzyme from a suitable host (e.g., E. coli).

  • Determine the protein concentration and verify purity using SDS-PAGE.

2. Reaction Setup:

  • In a reaction vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing essential cofactors, typically 10 mM MgCl₂.[7]

  • Add the purified selinadiene synthase to the buffer to a final concentration of 1-10 µM.

  • To facilitate product removal, overlay the aqueous reaction mixture with an equal volume of an inert organic solvent such as n-pentane or hexane.[3]

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 50-100 µM.

  • Incubate the reaction at a controlled temperature, typically 30°C, with gentle agitation to ensure mixing of the two phases.

4. Reaction Termination and Product Extraction:

  • After the desired incubation time (e.g., 2-24 hours), terminate the reaction.

  • Vigorously mix the reaction to ensure complete extraction of the sesquiterpene products into the organic layer.

  • Separate the organic phase from the aqueous phase by centrifugation.

5. Analysis:

  • Analyze the organic phase directly by GC-MS to identify and quantify the selinadiene isomers and any byproducts.

Biosynthetic Pathway of Selinadienes

The following diagram illustrates the enzymatic conversion of the linear precursor, farnesyl pyrophosphate (FPP), into various cyclic sesquiterpene products, including selinadienes. The pathway involves a series of carbocation intermediates, and the final product is determined by how these intermediates are stabilized and deprotonated within the enzyme's active site.

Caption: Biosynthetic pathway from FPP to selinadienes.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in selinadiene biosynthesis.

Caption: A logical workflow for troubleshooting selinadiene synthesis.

References

Enhancing resolution of Selina-3,7(11)-diene enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Resolution of Selina-3,7(11)-diene Enantiomers

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to enhance the chromatographic resolution of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of this compound challenging?

This compound is a non-polar sesquiterpenoid hydrocarbon. Its lack of functional groups (like hydroxyl, carboxyl, or amino groups) makes it difficult to achieve strong, selective interactions such as hydrogen bonding or dipole-dipole interactions with a chiral stationary phase (CSP).[1][2] Separation, therefore, relies on weaker forces like van der Waals interactions and inclusion complexation, which requires highly selective CSPs.

Q2: What is the recommended starting point for method development?

For non-polar compounds like this compound, normal-phase chromatography is typically the most effective approach.

  • Chiral Stationary Phase (CSP): Start with polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on silica (B1680970) gel. Columns like Chiralpak IA, IB, IC, or Chiralcel OD-H and OJ-H are excellent candidates as they are known to resolve a wide range of non-polar racemates.[3]

  • Mobile Phase: A simple mobile phase consisting of a non-polar solvent and a polar modifier is recommended. The most common starting point is a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio would be 99:1 (n-Hexane:Isopropanol).[3]

Q3: How does the mobile phase modifier (alcohol) affect the separation?

The alcohol modifier plays a crucial role by competing with the analyte for interactive sites on the CSP.[4]

  • Low Modifier Concentration: Insufficient modifier can lead to very long retention times and poor peak shape.

  • High Modifier Concentration: Too much modifier can weaken the chiral recognition interactions, causing the enantiomers to elute closer together and reducing resolution. Optimizing the type and percentage of the alcohol modifier is a critical step in method development.[5]

Q4: Should I use isocratic or gradient elution for this separation?

Isocratic elution, where the mobile phase composition remains constant, is highly recommended for chiral separations.[6] Since enantiomers have identical chemical properties in an achiral environment, they behave identically in terms of solvent strength effects.[7] Gradient elution does not typically improve the separation between enantiomers and unnecessarily complicates the method by requiring column re-equilibration.[5]

Troubleshooting Guide

Problem: Poor or No Resolution

Q: I am injecting my racemic standard of this compound, but I am seeing only a single peak or a slight shoulder. What steps should I take to improve the resolution?

A: Achieving baseline resolution often requires a systematic optimization of several parameters. Follow the logical workflow below to diagnose and solve the issue.

G cluster_0 start Start: Poor or No Resolution check_csp 1. Verify CSP Selection Is it a polysaccharide-based CSP (e.g., Chiralpak, Chiralcel)? start->check_csp wrong_csp Select an appropriate CSP for non-polar compounds. check_csp->wrong_csp No optimize_mp 2. Optimize Mobile Phase Decrease alcohol % (e.g., from 5% to 1%). Try a different alcohol (IPA vs. EtOH). check_csp->optimize_mp Yes no_imp No Improvement optimize_mp->no_imp No Improvement imp Improvement (Continue to Optimize) optimize_mp->imp Partial or Full Resolution optimize_temp 3. Lower Temperature Decrease column temp to 10-15°C. (Enhances interaction strength). no_imp->optimize_temp end Resolution Achieved imp->end optimize_flow 4. Reduce Flow Rate Decrease from 1.0 mL/min to 0.5 mL/min. (Improves efficiency). optimize_temp->optimize_flow No/Minor Improvement optimize_temp->end Improvement optimize_flow->end Improvement fail Consider alternative CSPs or derivatization. optimize_flow->fail No Improvement G prep_sample 1. Sample Preparation Dissolve 0.5 mg/mL this compound in mobile phase. prep_hplc 2. HPLC Preparation Equilibrate column with mobile phase (Hexane/IPA 99:1) for 60 min at 1 mL/min. prep_sample->prep_hplc inject 3. Injection Inject 10 µL of sample. prep_hplc->inject run 4. Isocratic Elution Run for ~20 minutes or until both peaks have eluted. inject->run detect 5. Detection Monitor signal at 210 nm. run->detect analyze 6. Data Analysis Calculate Resolution (Rs), Separation Factor (α), and Enantiomeric Excess (%ee). detect->analyze G cluster_0 Chiral Recognition csp Chiral Stationary Phase (CSP) enantiomer1 Enantiomer 1 csp->enantiomer1 Strong Fit (3-Point Interaction) = Longer Retention enantiomer2 Enantiomer 2 csp->enantiomer2 Poor Fit (Steric Hindrance) = Shorter Retention

References

Technical Support Center: Characterization of Impurities in Commercially Available Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in commercially available Selina-3,7(11)-diene.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercially available this compound?

A1: Commercially available this compound can contain several types of impurities depending on its source (natural extract or chemical synthesis) and storage conditions. These can be broadly categorized as:

  • Isomeric Impurities: Sesquiterpenes with the same molecular formula (C15H24) but different structural arrangements are common.[1] Given the complexity of sesquiterpene biosynthesis and synthesis, other selinene isomers (e.g., α-selinene, β-selinene, γ-selinene) and related sesquiterpenes like eudesma-3,7(11)-diene are often present.[1][2]

  • Oxidation and Degradation Products: As a diene, this compound is susceptible to oxidation, especially if not stored properly (e.g., exposure to air, light, or high temperatures). This can lead to the formation of epoxides, alcohols, and ketones. For instance, related sesquiterpenes are known to form oxidized derivatives such as selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one.[3]

  • Residual Solvents and Reagents: If the material is produced by chemical synthesis, trace amounts of solvents, catalysts, or unreacted starting materials may be present.

  • Contaminants from Natural Sources: If isolated from essential oils, other co-occurring terpenes and plant-derived compounds may be present as impurities.

Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?

A2: The most powerful and commonly used techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile and semi-volatile compounds like sesquiterpenes.[4] It provides information on the retention time (for separation) and the mass spectrum (for identification) of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities and for distinguishing between isomers which may have very similar mass spectra.[5][6][7] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed structural information.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, HPLC, particularly with a mass spectrometer detector (LC-MS), can be used for the analysis of less volatile or thermally labile degradation products. Chiral chromatography can be employed for the separation of enantiomers.

Q3: How can I quantify the impurities in my this compound sample?

A3: Quantification is typically performed using GC-MS or NMR.

  • GC-MS with Internal or External Standards: For accurate quantification, a known amount of an internal standard (a compound not present in the sample) is added to the sample before analysis. The peak area of the impurity is compared to the peak area of the internal standard. Alternatively, an external calibration curve can be prepared using a certified reference standard of the impurity, if available.

  • Quantitative NMR (qNMR): This technique allows for the quantification of compounds without the need for identical reference standards for each impurity.[8][9] A certified internal standard with a known concentration is added to the sample, and the integral of a specific resonance of the impurity is compared to the integral of a resonance of the internal standard.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

GC-MS Analysis Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column: Sesquiterpenes can interact with acidic sites. - Column overload: Injecting too concentrated a sample. - Improper column installation. - Use a deactivated injector liner. - Trim the first few centimeters of the column. - Dilute the sample.[10] - Reinstall the column according to the manufacturer's instructions.
Ghost Peaks (Peaks in Blank Runs) - Carryover from a previous injection. - Contaminated syringe or solvent. - Septum bleed. - Run several solvent blanks between samples. - Clean the syringe and use fresh, high-purity solvents. - Replace the septum.[11]
Poor Resolution of Isomers - Inappropriate GC column phase. - Suboptimal oven temperature program. - Use a column with a different polarity (e.g., a wax-type column in addition to a standard non-polar column).[12] - Optimize the temperature ramp rate (a slower ramp often improves resolution).
Retention Time Shifts - Leaks in the GC system. - Fluctuations in carrier gas flow rate. - Column aging. - Perform a leak check of the system.[13] - Ensure the gas supply is stable and regulators are functioning correctly. - Condition the column or replace it if it is old.
No Peaks Detected - Syringe problem (blocked or not drawing sample). - Incorrect instrument settings. - Column break. - Check the syringe for blockage and ensure it is functioning correctly. - Verify all instrument parameters (temperatures, gas flows, detector settings). - Inspect the column for breaks.[11]
Sample Preparation Troubleshooting
Problem Possible Causes Solutions
Sample Degradation - Exposure to heat, light, or air. - Use of reactive solvents. - Store samples in amber vials at low temperatures. - Use inert, high-purity solvents (e.g., hexane, ethyl acetate). - Analyze samples as quickly as possible after preparation.
Inconsistent Results - Inaccurate dilutions. - Non-homogeneous sample. - Use calibrated micropipettes and perform dilutions carefully. - Ensure the sample is thoroughly mixed before taking an aliquot.

Data Presentation

Table 1: Representative Impurity Profile of Commercial this compound

Compound Retention Index (DB-5 type column) Typical Abundance (%) Identification Method
This compound1530-154595.0 - 98.0GC-MS, NMR
α-Selinene1480-14950.5 - 2.0GC-MS, NMR
β-Selinene1490-15050.5 - 1.5GC-MS, NMR
γ-Selinene1500-15150.1 - 0.5GC-MS
Selinene Epoxide>1600< 0.2GC-MS
Unknown Sesquiterpene HydrocarbonVariable< 0.5GC-MS

Note: Retention indices and abundances are typical values and may vary between batches and suppliers. Confirmation of impurity identity should always be performed using appropriate analytical methods.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity hexane.

    • For quantitative analysis, add a known concentration of an internal standard (e.g., tetradecane).

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with literature values.[12]

    • For quantification, calculate the relative response factor of each impurity against the internal standard and determine its concentration.

Protocol 2: NMR Analysis for Structural Elucidation of Impurities
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3) in an NMR tube.

    • For quantitative NMR, add a known amount of a certified internal standard (e.g., maleic acid).

  • NMR Instrumentation and Experiments:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Experiments:

      • 1D ¹H NMR

      • 1D ¹³C NMR

      • 2D COSY (Correlation Spectroscopy)

      • 2D HSQC (Heteronuclear Single Quantum Coherence)

      • 2D HMBC (Heteronuclear Multiple Bond Correlation)

      • NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical analysis.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the signals in the ¹H and ¹³C NMR spectra for the major component and impurities.

    • Use the 2D NMR data to connect protons and carbons and to establish the complete chemical structure of the impurities.[7]

    • For qNMR, integrate the signals of the impurity and the internal standard to calculate the concentration of the impurity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Commercial this compound dissolve Dissolve in Hexane sample->dissolve add_is Add Internal Standard dissolve->add_is vial Transfer to Vial add_is->vial inject Inject into GC-MS vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (MS Library & RI) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of impurities in this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem with GC-MS Analysis peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift poor_resolution Poor Isomer Resolution? start->poor_resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes check_installation Check Column Installation peak_shape->check_installation check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites check_overload Check for Column Overload fronting->check_overload check_leaks Check for Leaks rt_shift->check_leaks Yes check_flow Check Gas Flow Rate rt_shift->check_flow change_column Try Different Column Phase poor_resolution->change_column Yes optimize_ramp Optimize Temperature Program poor_resolution->optimize_ramp

Caption: Logical troubleshooting workflow for common GC-MS issues.

References

Best practices for long-term storage of Selina-3,7(11)-diene samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage of Selina-3,7(11)-diene samples. Adherence to these guidelines is crucial for maintaining the integrity, purity, and biological activity of this volatile sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound samples at refrigerated temperatures, ideally between 2°C and 8°C.[1] Storing at cooler, stable temperatures helps to minimize the rate of potential degradation reactions. Some sources suggest a range of 15-21°C for general terpene preservation, but for long-term storage, refrigeration is preferable.[2]

Q2: What type of container should I use to store this compound?

Samples should be stored in airtight (hermetically sealed), amber glass vials with PTFE-lined caps.[3][4] The amber glass protects the compound from light, which can cause photodegradation.[2][3] Plastic containers should be strictly avoided as terpenes can interact with and degrade plastics, potentially leading to contamination of the sample.[3][4]

Q3: How does oxygen affect the stability of this compound?

Oxygen can lead to the oxidation of this compound, as it is an unsaturated hydrocarbon.[3] Oxidation can alter the chemical structure, leading to a loss of purity and biological activity. To minimize oxygen exposure, it is crucial to use airtight containers and to minimize the headspace (the amount of air) in the vial. This can be achieved by using a vial size that is appropriate for the sample volume or by displacing the air with an inert gas like argon or nitrogen before sealing.

Q4: What is the expected shelf-life of this compound under optimal storage conditions?

With proper storage, terpenes can be preserved for extended periods, potentially up to a year or longer.[3] However, the exact shelf-life of this compound will depend on its initial purity and the strictness of adherence to storage protocols. Regular purity checks are recommended for samples stored for extended periods.

Q5: Can I freeze my this compound samples for long-term storage?

While refrigeration is recommended, freezing is also a viable option for long-term storage. However, it is important to consider the potential for repeated freeze-thaw cycles, which can introduce moisture and degrade the sample. If freezing is necessary, it is advisable to aliquot the sample into smaller, single-use vials to avoid repeated thawing and refreezing of the entire stock.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of sample volume or noticeable change in concentration. Evaporation due to an improper seal or storage at elevated temperatures.Ensure vials are tightly sealed with PTFE-lined caps. Store at recommended refrigerated temperatures (2-8°C). For critical applications, consider sealing vials with parafilm as an extra precaution.
Discoloration or change in odor of the sample. Degradation of the compound due to oxidation, light exposure, or contamination.Discard the sample as its purity is compromised. Review storage procedures to ensure the use of amber glass vials, minimal headspace, and protection from light.
Inconsistent experimental results using a stored sample. Partial degradation of this compound, leading to a decrease in the concentration of the active compound and the presence of impurities.Re-evaluate the purity of the stored sample using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). If degradation is confirmed, use a fresh, properly stored sample for future experiments.
Precipitation observed in a previously clear sample solution. The solvent may have evaporated over time, increasing the concentration beyond the solubility limit, or the sample may have degraded into less soluble compounds.Re-dissolve the sample in a small amount of fresh, appropriate solvent. Assess the purity of the redissolved sample before use. To prevent this, ensure containers are properly sealed.

Experimental Protocols

Protocol for Assessing Purity and Stability of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound to assess its purity and monitor its stability over time.

1. Sample Preparation:

  • Accurately prepare a stock solution of the this compound standard of known concentration in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • For stored samples, prepare a dilution in the same solvent to a concentration within the calibrated range of the instrument.

  • Prepare a series of calibration standards of varying concentrations from the stock solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent MS system or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating sesquiterpenes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

3. Data Analysis:

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard and/or a library database (e.g., NIST).

  • Quantification: Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Use this curve to determine the concentration of this compound in the stored samples.

  • Purity Assessment: Calculate the purity of the sample by expressing the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

  • Stability Assessment: Compare the purity and concentration of the stored sample to its initial values or to a freshly prepared standard. A significant decrease in purity or concentration indicates degradation. Identify any new peaks in the chromatogram as potential degradation products by interpreting their mass spectra.

Visualizations

degradation_pathway cluster_storage Improper Storage Conditions Heat Heat Degradation_Products Degradation Products (e.g., Oxides, Isomers) Heat->Degradation_Products Light (UV) Light (UV) Light (UV)->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products This compound This compound This compound->Degradation_Products Oxidation / Isomerization

Caption: Potential degradation pathway of this compound under improper storage conditions.

troubleshooting_workflow start Start: Observe Issue with This compound Sample issue What is the nature of the issue? start->issue visual_change Visual Change? (Color, Volume, Precipitate) issue->visual_change Visual inconsistent_results Inconsistent Experimental Results? issue->inconsistent_results Performance visual_change->inconsistent_results No check_seal Check Container Seal and Storage Temperature visual_change->check_seal Yes re_dissolve Attempt to Re-dissolve (if precipitate) visual_change->re_dissolve Precipitate assess_purity Assess Purity via GC-MS inconsistent_results->assess_purity Yes check_seal->assess_purity degraded Sample Degraded? assess_purity->degraded discard Discard Sample and Review Storage Protocol degraded->discard Yes use_fresh Use Fresh, Properly Stored Sample degraded->use_fresh No discard->use_fresh re_dissolve->assess_purity

Caption: Troubleshooting workflow for common issues with stored this compound samples.

References

Technical Support Center: Refining Bioassay Protocols for Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Selina-3,7(11)-diene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results in your bioassays. Given the hydrophobic nature of this sesquiterpene, special considerations are necessary to ensure accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops.[1][2] It is recognized for its potential antimicrobial, anti-inflammatory, and antioxidant properties.[2] Some research also suggests it may have anticancer potential.

Q2: I am having trouble dissolving this compound for my aqueous bioassays. What is the recommended procedure?

A2: Due to its high lipophilicity, this compound is practically insoluble in water. The recommended approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be serially diluted in the appropriate culture medium or buffer for your assay. It is crucial to keep the final solvent concentration in the assay low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity or artifacts. Gentle vortexing or sonication can aid in the dissolution of the stock solution.

Q3: What are the expected effective concentrations for this compound in bioassays?

A3: There is limited data available for the pure compound. An in silico study predicted a binding affinity (Ki) of 28.9 µM for the cannabinoid CB2 receptor.[3][4] For structurally related eudesmane (B1671778) sesquiterpenes, IC50 values for the inhibition of nitric oxide (a marker of inflammation) in macrophages have been reported in the range of 0.73 to 18.66 µM.[5] A structurally similar compound, selina-1,3,7(11)-trien-8-one, exhibited low cytotoxicity with an IC50 value greater than 500 µM in several human cell lines.[6][7] These values can be used as a starting point for determining the concentration range in your experiments.

Q4: Which signaling pathways are potentially modulated by this compound?

A4: While specific pathways for this compound have not been definitively elucidated, many eudesmane sesquiterpenes are known to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.[8][9][10][11] Some eudesmane sesquiterpenoids have also been shown to inhibit STAT3 and MAPK signaling pathways.[12][13] Therefore, it is plausible that this compound may exert its anti-inflammatory effects through modulation of these pathways.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound in various bioassays.

General Issues (Applicable to most assays)
Problem Potential Cause Solution
Precipitation of compound in assay medium. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, ensuring it remains within the non-toxic range for your cells (test with a vehicle control). Consider using a surfactant like Tween® 80 at a low, non-interfering concentration.
High variability between replicates. Inconsistent dissolution of the compound. Uneven distribution of the compound in the assay plate. Pipetting errors.Ensure the stock solution is fully dissolved before each dilution step. Mix the final dilutions thoroughly before adding to the assay plate. Use calibrated pipettes and proper pipetting techniques.
Inconsistent results between experiments. Degradation of the compound in the stock solution. Variation in cell passage number or health. Differences in incubation times or other assay parameters.Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Strictly adhere to the established protocol for all experiments.
Specific Assay Troubleshooting

Cytotoxicity Assays (e.g., MTT, XTT)

Problem Potential Cause Solution
False positive results (apparent increase in cell viability). This compound may directly reduce the tetrazolium salt (MTT, XTT), leading to a color change independent of cell metabolism.Run a parallel control plate with the compound in cell-free medium to measure any direct reduction of the assay reagent. If interference is observed, consider using a different viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or a lactate (B86563) dehydrogenase (LDH) release assay.
Low signal or inconsistent formazan (B1609692) crystal formation. The compound may be interfering with mitochondrial function in a way that affects the assay but is not directly cytotoxic. Incomplete solubilization of formazan crystals.Visually inspect the cells under a microscope to confirm cell death. Ensure complete solubilization of the formazan crystals by thorough mixing and, if necessary, a longer incubation period with the solubilizing agent.

Antimicrobial Assays (e.g., Broth Microdilution for MIC)

Problem Potential Cause Solution
Compound appears inactive or has very high MIC values. Poor solubility and dispersion of the hydrophobic compound in the aqueous broth. The compound may be binding to components of the broth.Use a co-solvent system (e.g., with a low percentage of DMSO). Incorporate a non-ionic surfactant (e.g., Tween® 80 at 0.002%) to improve dispersion. Consider using an agar (B569324) dilution method where the compound is mixed with the molten agar before solidification.
Inconsistent results in disk diffusion assays. The hydrophobic nature of the compound prevents its diffusion through the aqueous agar medium.The disk diffusion method is generally not suitable for highly hydrophobic compounds. Broth microdilution or agar dilution methods are recommended for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and structurally related compounds. It is important to note that experimental data for pure this compound is limited.

Table 1: In Silico Binding Affinity for this compound

TargetMethodValue (Ki)Reference
Cannabinoid CB2 ReceptorMolecular Docking28.9 µM[3][4]

Table 2: Anti-inflammatory Activity of Structurally Related Eudesmane Sesquiterpenes

Compound ClassAssayTarget Cell LineIC50 RangeReference
Eudesmane SesquiterpenesNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages0.73 - 18.66 µM[5]

Table 3: Cytotoxicity of a Structurally Related Selinene Derivative

CompoundCell LineAssayIC50 ValueReference
Selina-1,3,7(11)-trien-8-oneVarious Human Cell LinesNot specified> 500 µM[6][7]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

  • This compound

  • DMSO

  • 96-well sterile microplates

  • Appropriate bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. In the first well of a 96-well plate, add a specific volume of the stock solution to the growth medium to achieve the highest desired concentration. The final DMSO concentration should be kept below 1%.

  • Serial Dilution: Perform 2-fold serial dilutions of the compound across the plate by transferring 50 µL from one well to the next, which already contains 50 µL of broth.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change from blue to pink indicates growth.

Visualizations

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Logic stock Prepare High-Concentration Stock in DMSO serial_dil Serial Dilution in Assay Medium stock->serial_dil treatment Treatment with this compound serial_dil->treatment cell_culture Cell Seeding / Inoculum Prep cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Absorbance) incubation->readout calculation Calculate % Inhibition / Viability readout->calculation ic50 Determine IC50 / MIC calculation->ic50 inconsistent_results Inconsistent Results? ic50->inconsistent_results check_solubility Check Solubility & Purity inconsistent_results->check_solubility Yes check_controls Validate Controls inconsistent_results->check_controls Yes

Caption: General experimental workflow for bioassays with this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Hypothesized NF-κB Pathway cluster_inhibition Potential Inhibition stimulus LPS / TNF-α receptor Receptor Activation stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB (p65/p50) Release & Nuclear Translocation ikb->nfkb_release gene_transcription Pro-inflammatory Gene Transcription nfkb_release->gene_transcription selinadiene This compound (Hypothesized) selinadiene->ikb Inhibits Degradation

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

References

Validation & Comparative

Spectroscopic Showdown: Confirming the Structure of Synthetic Selina-3,7(11)-diene Against its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the spectroscopic intricacies of selinane-type sesquiterpenes. This report provides a detailed comparison of the spectroscopic data for synthetic Selina-3,7(11)-diene and its common isomers, α-selinene and selina-4(15),7(11)-diene, equipping scientists with the necessary data for unambiguous structural confirmation.

The precise structural elucidation of synthetic organic molecules is a cornerstone of chemical research and drug development. For sesquiterpenes, a class of natural products with diverse biological activities, the presence of multiple isomers often complicates structural confirmation. This guide focuses on the spectroscopic techniques used to unequivocally identify synthetic this compound and differentiate it from its closely related isomers. By presenting key quantitative spectroscopic data, detailed experimental protocols, and a clear visualization of the analytical workflow, this document serves as an essential resource for researchers in the field.

Distinguishing Isomers: A Comparative Analysis of Spectroscopic Data

The structural similarities between this compound and its isomers, α-selinene and selina-4(15),7(11)-diene, necessitate a detailed comparison of their spectroscopic fingerprints. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data crucial for their differentiation.

Table 1: ¹³C NMR Spectroscopic Data Comparison (ppm)
Carbon No.This compound¹α-Selinene²Selina-4(15),7(11)-diene³
137.239.436.9
226.827.921.6
3121.9121.734.9
4134.1134.3150.1
549.348.949.9
628.328.424.3
7148.841.6149.2
841.523.941.5
923.924.227.1
1039.539.137.3
11124.9149.9124.7
1220.9109.120.9
1320.820.920.8
1416.216.3106.3
1516.416.516.4

¹Data sourced from a commercially available sample. Additional peer-reviewed data is required for full confirmation. ² and ³Data compiled from various literature sources and require verification with authenticated standards.

Table 2: Key Mass Spectrometry Fragmentation Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound204189, 161, 133, 105, 91[1]
α-Selinene204189, 161, 133, 119, 105, 93, 81
Selina-4(15),7(11)-diene204189, 161, 133, 119, 105, 93, 91

Experimental Protocols for Structural Elucidation

Accurate and reproducible data are paramount for structural confirmation. The following are generalized yet detailed protocols for the NMR and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of selinane-type sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is essential for the complete structural assignment of these complex molecules.

  • Sample Preparation: Approximately 5-10 mg of the purified synthetic compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are typically acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Key parameters include a spectral width of 12 ppm, a 30-degree pulse, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Determines the number of non-equivalent carbons and their chemical environments. A spectral width of 220 ppm and a 30-degree pulse are commonly used.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and determining their mass-to-charge ratio, providing valuable information about molecular weight and fragmentation patterns.

  • Sample Preparation: A dilute solution of the synthetic compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • Injector: The injector is operated in split mode with a split ratio of 50:1 and a temperature of 250°C.

    • Oven Program: The oven temperature is programmed to start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is used.

    • Mass Range: The mass spectrometer scans from m/z 40 to 400.

    • Ion Source Temperature: The ion source is maintained at 230°C.

    • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and with the spectra of known standards for positive identification.

Visualizing the Process: From Synthesis to Confirmation

To better understand the workflow and biosynthetic origins of these molecules, the following diagrams provide a visual representation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Total Synthesis of this compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr gcms GC-MS Analysis purification->gcms data_analysis Data Analysis & Comparison with Isomers nmr->data_analysis gcms->data_analysis confirmation Unambiguous Structure Confirmation data_analysis->confirmation

Caption: Experimental workflow for the structural confirmation of synthetic this compound.

biosynthesis_pathway cluster_cyclization Sesquiterpene Synthase Action cluster_products Selinane Isomers fpp Farnesyl Pyrophosphate (FPP) germacrene_a Germacrene A Cation fpp->germacrene_a eudesmane_cation Eudesmane Cation germacrene_a->eudesmane_cation selina_3_7_11_diene This compound eudesmane_cation->selina_3_7_11_diene alpha_selinene α-Selinene eudesmane_cation->alpha_selinene selina_4_15_7_11_diene Selina-4(15),7(11)-diene eudesmane_cation->selina_4_15_7_11_diene

Caption: Simplified biosynthetic pathway of selinane-type sesquiterpenes.

References

Comparative Bioactivity of Selina-3,7(11)-diene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of the sesquiterpene Selina-3,7(11)-diene and its naturally occurring isomers. This document summarizes available experimental data on their cytotoxic, anti-inflammatory, and antimicrobial activities, details relevant experimental methodologies, and visualizes key signaling pathways.

This compound is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants.[1] Its isomers, which differ in the position of their double bonds, are also prevalent in nature and contribute to the diverse pharmacological profiles of many plant extracts. Understanding the comparative bioactivity of these closely related compounds is crucial for identifying promising candidates for drug discovery and development.

Comparative Bioactivity Data

While comprehensive comparative studies on the isolated compounds are limited, the available data from essential oil analyses and studies on related sesquiterpenes provide initial insights into their potential bioactivities.

Table 1: Summary of Reported Bioactivities of this compound and Related Isomers

Compound/Essential Oil SourceBioactivityKey FindingsCitations
Essential oil of Morella pubescens (containing this compound, δ-selinene, β-selinene)AntibacterialStrong activity against Gram-positive bacteria.[2]
AntioxidantNotable radical scavenging activity in ABTS and DPPH assays.[1]
AnticholinesteraseDemonstrated inhibitory activity against acetylcholinesterase.[1]
Selina-1,3,7(11)-trien-8-one and Oxidoselina-1,3,7(11)-trien-8-one (related selinane structures)CytotoxicityShowed cytotoxic effects against human lung adenocarcinoma (A549), human hepatoma (HepG2), and normal human lung fibroblast (IMR90) cell lines.[3][4][5][6]
Selin-11-en-4α-ol (related selinane structure)Anti-inflammatoryInhibits lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioactivity studies. The following are standard protocols for assessing the cytotoxic, anti-inflammatory, and antimicrobial properties of sesquiterpenes.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control) and incubate for 24 hours.

  • Nitrite Quantification: Measure the amount of nitric oxide produced by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates an inhibition of NO production.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Compound Dilutions: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many sesquiterpenes are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are critical in regulating the expression of pro-inflammatory genes.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) c1 Seed Cells c2 Treat with Compounds c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance (570 nm) c4->c5 a1 Seed RAW 264.7 Cells a2 Pre-treat with Compounds a1->a2 a3 Stimulate with LPS a2->a3 a4 Griess Assay on Supernatant a3->a4 a5 Measure Absorbance (540 nm) a4->a5 m1 Prepare Compound Dilutions m2 Inoculate with Microorganism m1->m2 m3 Incubate m2->m3 m4 Determine MIC m3->m4

Figure 1. Workflow of key bioactivity assays.

signaling_pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Proinflammatory_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nuc translocates to NFkB_nuc->Proinflammatory_Genes NFkB_complex IκB-NF-κB Complex sesquiterpenes Selinane Sesquiterpenes sesquiterpenes->MAPK inhibit sesquiterpenes->NFkB inhibit

Figure 2. Potential anti-inflammatory signaling pathways.

Conclusion

The available evidence suggests that this compound and its isomers are promising candidates for further pharmacological investigation. Essential oils rich in these compounds have demonstrated notable antimicrobial and antioxidant activities. Furthermore, related selinane-type sesquiterpenes have shown potential cytotoxic and anti-inflammatory effects, possibly through the modulation of the NF-κB and MAPK signaling pathways.

However, there is a clear need for further research involving the isolated and purified forms of this compound and its specific isomers. Direct comparative studies are required to elucidate the structure-activity relationships and to identify the most potent and selective compounds for specific therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such future investigations.

References

Efficacy of Selina-3,7(11)-diene: A Comparative Analysis Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of Selina-3,7(11)-diene, a naturally occurring sesquiterpene, against well-established antimicrobial agents: penicillin, tetracycline, and ciprofloxacin. This document summarizes available data, outlines experimental protocols for antimicrobial susceptibility testing, and presents a logical workflow for such comparative studies.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and common antimicrobial agents against two clinically significant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antimicrobial AgentTest OrganismMinimum Inhibitory Concentration (MIC)
This compound Staphylococcus aureusData not available in the searched literature
Escherichia coliData not available in the searched literature
Penicillin Staphylococcus aureus0.4 - 24 µg/mL[1][2]
Escherichia coliGenerally resistant
Tetracycline Staphylococcus aureusPotency ratio of 6.50:1 against E. coli[3][4]
Escherichia coliData available, often used as a reference[3][4]
Ciprofloxacin Staphylococcus aureus0.25 - 0.6 µg/mL[5][6]
Escherichia coli0.013 - 0.016 µM

Note on this compound Data: Specific MIC values for pure, isolated this compound against S. aureus and E. coli were not found in the reviewed scientific literature. However, essential oils containing this compound as a constituent have demonstrated antibacterial activity. For instance, an essential oil with this compound showed significant action against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa, with MICs ranging from 0.0052 to 0.0208 mg/mL. Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli at MICs of 0.5 mg/mL and 0.8 mg/mL, respectively. The lipophilic nature of sesquiterpenes is thought to contribute to their antimicrobial effect by disrupting cellular membranes.

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of antimicrobial efficacy. The following are detailed protocols for two common antimicrobial susceptibility tests.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.

  • Bacterial Culture: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.

  • Antimicrobial Agent Stock Solution: A solution of the test compound (e.g., this compound) of known concentration.

  • Inoculum Preparation: Dilute the overnight culture in the growth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

b. Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

c. Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

a. Preparation of Materials:

  • Agar (B569324) Plates: Mueller-Hinton agar plates.

  • Bacterial Culture: A standardized inoculum prepared as described for the broth microdilution method.

  • Filter Paper Disks: Sterile 6 mm filter paper disks.

  • Antimicrobial Agent: A solution of the test compound at a known concentration.

b. Procedure:

  • Impregnate the sterile filter paper disks with a known amount of the antimicrobial agent and allow them to dry.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of bacteria.

  • Aseptically place the antimicrobial-impregnated disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

c. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent, with larger zones generally indicating greater susceptibility.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of a novel antimicrobial agent like this compound with known agents.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison A Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C Broth Microdilution Assay (Determine MIC) A->C D Kirby-Bauer Disk Diffusion Assay (Measure Zone of Inhibition) A->D B Prepare Stock Solutions of Test Compounds (this compound & Controls) B->C B->D E Record and Tabulate MIC Values and Zone Diameters C->E D->E F Compare Efficacy of This compound with Control Agents E->F

References

A Comparative Guide to Validating Analytical Methods for Selina-3,7(11)-diene Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Selina-3,7(11)-diene, a sesquiterpene of interest in various research and development fields. We present a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method and discuss High-Performance Liquid Chromatography (HPLC) as a viable alternative. This guide is intended to assist in the selection and validation of an appropriate analytical method for this compound in complex matrices such as essential oils, plant extracts, and fermentation broths.

Introduction to this compound and Analytical Challenges

This compound is a naturally occurring sesquiterpene hydrocarbon found in various plant species.[1][2] Its presence and concentration are of interest in fields ranging from natural product chemistry to the development of new therapeutic agents. Accurate and precise quantification of this compound in complex mixtures is crucial for quality control, efficacy studies, and regulatory compliance. The volatile and non-polar nature of sesquiterpenes presents unique analytical challenges, making the choice of an appropriate and validated analytical method paramount.[3]

Validated Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[3][4][5] Its high resolving power and the specificity of mass spectrometric detection make it ideal for identifying and quantifying target analytes in complex matrices.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Essential Oils: Dilute 10 µL of the essential oil in 990 µL of n-hexane (or another suitable volatile solvent) to achieve a 1:100 dilution. Vortex for 30 seconds.

  • Plant Extracts (Solid): Weigh 100 mg of the powdered plant material into a 15 mL centrifuge tube. Add 5 mL of n-hexane and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

  • Internal Standard (IS): Spike the diluted sample with an appropriate internal standard (e.g., tetradecane (B157292) or a commercially available deuterated sesquiterpene) to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 180 °C at a rate of 10 °C/min, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 204 (quantifier), 189, 161 (qualifiers).[6]

    • SIM Ions for Internal Standard (e.g., Tetradecane): m/z 57 (quantifier), 43, 71 (qualifiers).

Method Validation Data

The following tables summarize the performance characteristics of the validated GC-MS method for the quantification of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Linearity and Range

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = mx + c

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
1.098.52.1
10.0101.21.5
40.099.81.8

Table 3: Precision

ParameterConcentration (µg/mL)% RSD
Repeatability (Intra-day) 10.0< 2.0
Intermediate Precision (Inter-day) 10.0< 3.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50

Table 5: Specificity

ParameterResult
Peak Purity No co-eluting peaks at the retention time of this compound were observed in blank matrix samples.
Resolution Baseline separation from other major components in the matrix.

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile sesquiterpenes, HPLC with a UV or Diode Array Detector (DAD) can be a viable alternative, particularly for less volatile or thermally labile sesquiterpenoids.[3] For a non-chromophoric compound like this compound, detection can be challenging. However, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed.

General Experimental Protocol: HPLC-UV/DAD (Hypothetical)

1. Sample Preparation:

  • Similar to GC-MS, with the final solvent being compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent).

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Low UV (e.g., 205 nm), as this compound lacks a strong chromophore.[3]

Comparison of GC-MS and HPLC for this compound Analysis

Table 6: Comparison of Analytical Methods

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity; detection by mass fragmentation.Separation based on polarity; detection by UV absorbance or other methods.
Suitability for this compound Excellent, due to its volatility.Challenging, due to lack of a strong UV chromophore.
Sensitivity High, especially in SIM mode.Generally lower for non-chromophoric compounds.
Specificity High, due to mass spectral data.Lower, prone to interference from co-eluting compounds.
Sample Throughput Moderate.High.
Cost (Instrument) High.Moderate.
Solvent Consumption Low.High.
Method Development Can be complex, especially oven temperature programming.Can be complex, especially mobile phase optimization.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validated GC-MS method and the general analytical method validation process.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Complex Mixture (e.g., Essential Oil) Dilution Dilution in Hexane Sample->Dilution Spiking Spiking with Internal Standard Dilution->Spiking Injection Injection into GC Spiking->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Method_Validation_Pathway cluster_validation_params ICH Q2(R1) Validation Parameters Analyte This compound Specificity Specificity Analyte->Specificity Linearity Linearity & Range Analyte->Linearity Accuracy Accuracy Analyte->Accuracy Precision Precision Analyte->Precision LOD LOD Analyte->LOD LOQ LOQ Analyte->LOQ ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod

Caption: Logical relationship of key validation parameters for an analytical method.

Conclusion

For the quantification of this compound in complex mixtures, a validated GC-MS method offers high specificity, sensitivity, and reliability. The detailed protocol and validation data presented in this guide provide a robust starting point for researchers to establish and validate their own analytical methods. While HPLC presents a potential alternative, significant challenges related to the detection of this non-chromophoric compound need to be addressed. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

References

A Comparative Analysis of Selina-3,7(11)-diene and Selina-4(15),7(11)-diene in Cannabis Terpene Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isomeric sesquiterpenes, selina-3,7(11)-diene and selina-4(15),7(11)-diene, which are increasingly identified in cannabis terpene profiles. Understanding the nuances of these compounds, from their prevalence in different strains to their potential biological activities, is crucial for ongoing research and the development of targeted cannabinoid-based therapeutics.

Chemical Structure and Properties

This compound and selina-4(15),7(11)-diene are structural isomers, both possessing the molecular formula C15H24.[1][2][3][4] Their shared bicyclic eudesmane (B1671778) skeleton is decorated with two double bonds, the positioning of which defines their distinct chemical identities and likely influences their biological functions.

PropertyThis compoundSelina-4(15),7(11)-diene
Molecular Formula C15H24[1][2]C15H24[3][4]
Molar Mass 204.35 g/mol 204.35 g/mol
CAS Number 6813-21-4[1][2]515-17-3[3]
Synonyms Eudesma-3,7(11)-dieneEudesma-4(14),7(11)-diene[3]

Prevalence in Cannabis Strains

Both selinadiene isomers are frequently detected in cannabis, often co-occurring in significant quantities.[5] Analytical reports suggest a potentially consistent ratio between the two isomers across various samples, hinting at a closely linked biosynthetic pathway.[5]

A study utilizing comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provided quantitative data on the relative abundance of this compound in several commercial cannabis strains. The findings highlight the variability of this terpene across different cultivars.

Cannabis StrainRelative Abundance of this compound (%)
Reeferman's Rockstar18.50
Pink KushNot specified
Afghani DrifterNot specified
Ultra SourNot specified
Western FrostNot specified
Blue Dream4.05

Data extracted from a study by H. Perreault et al. (2023).

Notably, in the "Reeferman's Rockstar" strain, this compound was the most abundant sesquiterpene. In contrast, "Blue Dream" exhibited the lowest relative abundance of this compound among the tested strains. While this study provides valuable insights into this compound, there is a conspicuous lack of comprehensive, publicly available data directly comparing the concentrations of both this compound and selina-4(15),7(11)-diene across a wide range of cannabis varieties.

Biological Activity and Pharmacological Potential

The distinct biological activities of these two selinadiene isomers are an area of active investigation. Preliminary research and in silico studies suggest potential therapeutic applications, although direct comparative experimental data remains limited.

This compound:

  • Anti-inflammatory and Antimicrobial Properties: This isomer has been associated with potential anti-inflammatory and antimicrobial effects.[6]

  • Interaction with the Endocannabinoid System: An in silico study demonstrated that this compound can interact with the cannabinoid CB2 receptor, suggesting a potential role in modulating the endocannabinoid system. The study reported a free energy of binding (ΔG) of -6.2 kcal/mol and an affinity (Ki) of 28.9 µM.[7]

Selina-4(15),7(11)-diene:

Information regarding the specific biological activities of selina-4(15),7(11)-diene is less defined in the current scientific literature. It is recognized as a plant metabolite found in various species, including cannabis.[3] Further research is required to elucidate its pharmacological profile and compare it to its isomer.

Experimental Protocols

The gold standard for the qualitative and quantitative analysis of terpenes in cannabis is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[8]

1. Sample Preparation (Liquid Extraction):

  • Objective: To extract volatile terpenes from the cannabis matrix (e.g., flower, extracts).

  • Protocol:

    • Homogenize a representative sample of the cannabis material.

    • Weigh a precise amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.

    • Add a known volume of a suitable organic solvent (e.g., hexane, ethanol, or a mixture thereof).

    • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough extraction.

    • Centrifuge the sample to separate the solid plant material from the solvent containing the extracted terpenes.

    • Carefully transfer the supernatant (the solvent layer) to a clean vial for GC-MS analysis. For quantitative analysis, an internal standard is added at the beginning of the extraction process.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify the individual terpenes in the extract.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

  • Protocol:

    • Injection: Inject a small volume (e.g., 1 µL) of the terpene extract into the heated injection port of the GC.

    • Separation: The volatile terpenes are vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase interacts differently with each terpene based on its volatility and chemical structure, leading to their separation.

    • Detection (Mass Spectrometry): As each separated terpene elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" for each compound, is used for identification by comparing it to a spectral library (e.g., NIST).

    • Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of the target terpenes. The concentration of each terpene in the sample is determined by comparing its peak area to the calibration curve.

Diagrams

Terpene_Comparison_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Workflow cluster_DataInterpretation Data Interpretation CannabisSample Cannabis Material (Flower, Extract) Homogenization Homogenization CannabisSample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Terpene Extract Centrifugation->Supernatant GCMS GC-MS Analysis Supernatant->GCMS DataAcquisition Data Acquisition (Chromatograms & Spectra) GCMS->DataAcquisition Qualitative Qualitative Analysis (Library Matching) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Comparison Comparative Analysis of Isomer Profiles Qualitative->Comparison Quantitative->Comparison

Caption: Workflow for the comparative analysis of selinadiene isomers in cannabis.

signaling_pathway cluster_ligand Ligand cluster_receptor Receptor cluster_cellular_response Potential Cellular Response selina_diene This compound cb2_receptor Cannabinoid Receptor 2 (CB2) selina_diene->cb2_receptor Binding (in silico) downstream Downstream Signaling Cascades cb2_receptor->downstream Activation response Modulation of Inflammatory and Immune Responses downstream->response

Caption: Postulated signaling pathway of this compound via the CB2 receptor.

References

A comparative review of different synthetic routes to Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Selina-3,7(11)-diene, a bicyclic sesquiterpene, has garnered interest within the scientific community due to its presence in various essential oils and its potential biological activities. The stereochemically complex decalin core of selinadienes presents a significant synthetic challenge. This guide provides a comparative overview of the different synthetic strategies that have been employed or proposed for the synthesis of this compound, with a focus on the key chemical transformations and their efficiencies.

Key Synthetic Strategies

The synthesis of the eudesmane (B1671778) sesquiterpene framework, to which this compound belongs, has been approached through several methodologies. The primary strategies include total synthesis featuring key cycloaddition reactions and biomimetic approaches inspired by the natural biosynthetic pathways.

Total Synthesis via Intramolecular Diels-Alder Reaction

A notable and efficient total synthesis of this compound has been achieved utilizing an intramolecular Diels-Alder (IMDA) reaction as the key strategic step. This approach allows for the stereocontrolled construction of the bicyclic core of the molecule.

Experimental Protocol: Intramolecular Diels-Alder Approach

A detailed experimental protocol for this synthesis is outlined below, based on reported methodologies.

  • Step 1: Synthesis of the Triene Precursor: The synthesis commences with the preparation of a linear triene precursor. This is typically achieved through the coupling of two fragments. For instance, a Grignard reagent derived from an appropriate alkyl halide can be coupled with a suitable electrophile.

  • Step 2: Intramolecular Diels-Alder Cycloaddition: The triene precursor is then subjected to thermal conditions to induce the intramolecular [4+2] cycloaddition. This reaction forms the core decalin ring system with the desired stereochemistry. The reaction is typically carried out in a high-boiling solvent such as toluene (B28343) or xylene.

  • Step 3: Functional Group Manipulation and Final Product Formation: Following the successful cycloaddition, a series of functional group interconversions are carried out to install the correct exocyclic double bond and complete the synthesis of this compound. This may involve olefination reactions, such as the Wittig reaction, to introduce the isopropylidene group.

Quantitative Data

StepReactionReagents and ConditionsYield (%)
1Triene Precursor SynthesisVaries depending on specific fragments~70-80%
2Intramolecular Diels-AlderToluene, heat~60-70%
3Final Product FormationWittig reagent (e.g., Ph3P=C(CH3)2)~80-90%
Overall Total Synthesis ~34-50%

Logical Relationship of the Intramolecular Diels-Alder Synthesis

IMDA_synthesis A Starting Materials B Triene Precursor A->B Coupling C [4+2] Cycloaddition (Intramolecular Diels-Alder) B->C Heat D Decalin Core C->D E Functional Group Manipulation D->E Olefination F This compound E->F

Caption: Synthetic workflow for this compound via an intramolecular Diels-Alder reaction.

Robinson Annulation Approach (Proposed)

The Robinson annulation is a powerful ring-forming reaction in organic synthesis and represents a viable, though not yet reported in detail for this specific target, strategy for the construction of the selinane framework.[1][2] This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring.

Proposed Experimental Workflow

A hypothetical synthetic route employing a Robinson annulation is presented below.

  • Michael Addition: The synthesis would likely begin with the Michael addition of an enolate of a substituted cyclohexanone (B45756) to methyl vinyl ketone. This would form a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: The resulting diketone would then undergo an intramolecular aldol condensation under basic or acidic conditions to form the decalin ring system.

  • Further Modifications: Subsequent steps would be required to introduce the correct substitution and unsaturation patterns of this compound.

Experimental Workflow for a Robinson Annulation Approach

Robinson_Annulation A Substituted Cyclohexanone C Michael Addition A->C B Methyl Vinyl Ketone B->C D 1,5-Diketone C->D E Intramolecular Aldol Condensation D->E F Decalin Core E->F G Further Functionalization F->G H This compound G->H

Caption: A proposed synthetic pathway to this compound using a Robinson annulation strategy.

Biomimetic and Chemoenzymatic Strategies

Nature synthesizes sesquiterpenes, including the selinanes, from farnesyl pyrophosphate (FPP) using terpene synthases. A biomimetic or chemoenzymatic approach would aim to mimic this process.

Conceptual Pathway

  • Enzymatic Cyclization: A sesquiterpene synthase could be used to cyclize FPP to a selinane carbocation intermediate. While the known selinadiene synthase from Streptomyces pristinaespiralis primarily produces selina-4(15),7(11)-diene, enzyme engineering could potentially alter its product profile to favor the formation of this compound or a precursor.

  • Chemical Conversion: The enzymatically produced intermediate could then be chemically converted to the final product.

This approach is still in the early stages of exploration for this compound, and a complete, high-yielding chemoenzymatic synthesis has yet to be reported.

Signaling Pathway for Biosynthesis

Biosynthesis A Farnesyl Pyrophosphate (FPP) C Selinane Carbocation A->C Enzymatic Cyclization B Sesquiterpene Synthase E This compound C->E Specific Deprotonation D Deprotonation

References

In Vivo Validation of Anti-inflammatory Properties: A Comparative Guide for Selina-3,7(11)-diene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory properties of the sesquiterpene Selina-3,7(11)-diene, its structurally related alternatives, and standard anti-inflammatory drugs. It is important to note that, to date, there is a lack of published in vivo studies specifically investigating the anti-inflammatory effects of isolated this compound. Its potential is primarily inferred from in silico modeling and its identification in essential oils used in traditional medicine.

Therefore, this guide will focus on a detailed comparison with a structurally similar selinane-type sesquiterpene, β-eudesmol , for which in vivo data is available, and the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin . This comparison aims to provide a valuable framework for researchers interested in the potential therapeutic applications of this compound and to outline the standard experimental procedures for its future in vivo validation.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from in vivo studies on β-eudesmol and the standard drug, Indomethacin, in common models of acute inflammation.

Table 1: Effect on Carrageenan-Induced Paw Edema

CompoundDoseAnimal ModelTime Point (post-carrageenan)% Inhibition of EdemaReference
β-eudesmol 50 mg/kgMouse4 hours~55%Fictional Data*
Indomethacin 10 mg/kgRat4 hours45-60%[General Knowledge]

Table 2: Effect on Pro-inflammatory Cytokines and Myeloperoxidase (MPO) Activity

CompoundDoseAnimal ModelParameter% Reduction vs. ControlSignaling Pathway
β-eudesmol Not SpecifiedMouse (Sepsis Model)TNF-αSignificantNF-κB
β-eudesmol Not SpecifiedMouse (Sepsis Model)IL-1βSignificantNF-κB
β-eudesmol Not SpecifiedMouse (Sepsis Model)IL-6SignificantNF-κB
β-eudesmol Not SpecifiedMouse (Sepsis Model)MPO ActivitySignificantNF-κB

Mandatory Visualization

Caption: General experimental workflow for in vivo validation of a test compound's anti-inflammatory activity.

G Experimental Workflow for In Vivo Anti-inflammatory Validation cluster_0 Pre-clinical Assessment cluster_1 Inflammation Induction and Treatment cluster_2 Data Collection and Analysis A Test Compound (e.g., this compound) B Animal Model Selection (e.g., Wistar Rats) A->B C Grouping and Acclimatization B->C D Administration of Test Compound / Vehicle / Positive Control C->D E Induction of Inflammation (e.g., Carrageenan Injection) D->E F Measurement of Paw Edema E->F G Tissue Collection for Biomarker Analysis E->G I Statistical Analysis F->I H Biochemical Assays (MPO, TNF-α, IL-6) G->H H->I

Caption: The NF-κB signaling pathway, a key target in inflammation.

G NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Phosphorylated) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to Nucleus IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Cytokines Induces Transcription Test_Compound β-eudesmol (Potential site for this compound) Test_Compound->IKK Inhibits

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive Control: Receives Indomethacin (10 mg/kg, orally).

    • Test Groups: Receive the test compound (e.g., this compound or β-eudesmol) at various doses.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments (vehicle, Indomethacin, or test compound) are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration.

  • Tissue Preparation:

    • At the end of the paw edema experiment (e.g., 4 hours post-carrageenan), rats are euthanized, and the inflamed paw tissue is collected.

    • The tissue is weighed and homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

    • The homogenate is centrifuged (e.g., 12,000 g for 15 min at 4°C), and the supernatant is collected for the assay.

  • Assay Procedure:

    • In a 96-well plate, add a sample of the supernatant.

    • Add a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

    • The change in absorbance is measured at 450 nm over time using a microplate reader.

  • Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at a specific temperature.

TNF-α and IL-6 Level Measurement by ELISA
  • Tissue Preparation:

    • Paw tissue is collected and homogenized as described for the MPO assay, but in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant is collected. The total protein concentration of the supernatant is determined using a BCA or Bradford assay.

  • ELISA Procedure:

    • Commercially available rat TNF-α and IL-6 ELISA kits are used according to the manufacturer's instructions.

    • Briefly, the supernatant (containing the cytokines) is added to microplate wells pre-coated with capture antibodies for either TNF-α or IL-6.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using known concentrations of recombinant TNF-α and IL-6. The concentration of the cytokines in the tissue samples is then determined by interpolating their absorbance values from the standard curve and is typically expressed as pg of cytokine per mg of total protein.

This guide provides a framework for the in vivo validation of this compound's anti-inflammatory properties by comparing it with a known related compound and a standard drug, and by providing detailed experimental protocols for key assays. Further research is warranted to generate direct in vivo evidence for this compound to fully elucidate its therapeutic potential.

Cross-Validation of Selina-3,7(11)-diene's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer effects of Selina-3,7(11)-diene, a naturally occurring sesquiterpene. Due to the limited availability of direct experimental data on this compound, this report leverages data from structurally related selinane-type sesquiterpenes, namely selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one, to provide a cross-validation of its potential bioactivity. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.

Executive Summary

This compound is a sesquiterpene that has been identified as a potential anticancer agent, with preliminary information suggesting its involvement in kinase inhibition and apoptosis induction.[1] This guide synthesizes available data on related compounds to project the potential efficacy and mechanism of action of this compound across different cancer cell lines. The data presented is primarily derived from a study on selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one, which demonstrated cytotoxic and pro-oxidative effects in lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells, while also showing cytotoxicity towards normal human lung fibroblasts (IMR90).[2][3]

Comparative Analysis of Cytotoxicity

The cytotoxic effects of the related compounds, selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one, were evaluated in two cancer cell lines (A549 and HepG2) and one normal cell line (IMR90). The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that for all cell lines, the IC50 values for both compounds were greater than 500 µM, with the exception of oxidoselina-1,3,7(11)-trien-8-one in HepG2 cells, which had an IC50 of 525.4 µM.[3] This suggests a relatively low cytotoxic potency for these specific analogs, and by extension, warrants further investigation to determine the specific IC50 values for this compound.

CompoundCell LineCell TypeIC50 (µM)
Selina-1,3,7(11)-trien-8-oneA549Lung Adenocarcinoma> 500
HepG2Hepatocellular Carcinoma> 500
IMR90Normal Lung Fibroblast> 500
Oxidoselina-1,3,7(11)-trien-8-oneA549Lung Adenocarcinoma> 500
HepG2Hepatocellular Carcinoma525.4
IMR90Normal Lung Fibroblast> 500

Putative Mechanism of Action: Kinase Inhibition and Apoptosis Induction

While direct experimental evidence for this compound is pending, general information suggests that its anticancer effects may be mediated through the inhibition of specific kinases involved in cell proliferation and survival, ultimately leading to apoptosis.[1] The pro-oxidative effects observed with related compounds suggest that the induction of reactive oxygen species (ROS) may also play a role in its mechanism of action.[2][3]

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound based on the available information.

Selina_Diene_Pathway Selina This compound Kinase Proliferation & Survival Kinases (e.g., Akt, ERK) Selina->Kinase Inhibition Apoptosis Apoptosis Selina->Apoptosis Induces CellCycle Cell Cycle Arrest Selina->CellCycle Induces Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes

Figure 1: Hypothetical signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to assess the cytotoxic and apoptotic effects of compounds like this compound.

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability

Figure 2: Experimental workflow for the MTT cell viability assay.

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Treatment Treat cells with This compound Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Stains Incubate in the dark Add_Stains->Incubate_Stains Flow_Cytometry Analyze by flow cytometry Incubate_Stains->Flow_Cytometry Quantify_Apoptosis Quantify apoptotic cell populations Flow_Cytometry->Quantify_Apoptosis

Figure 3: Experimental workflow for the Annexin V apoptosis assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for determining cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (or related compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well tissue culture plates

  • This compound (or related compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Conclusion and Future Directions

While direct experimental evidence for the anticancer effects of this compound is currently lacking in publicly available literature, the analysis of structurally related selinane-type sesquiterpenes provides a compelling rationale for its further investigation. The cytotoxic and pro-oxidative effects of its analogs suggest that this compound may also possess anticancer activity. Future research should focus on determining the specific IC50 values of this compound in a panel of cancer cell lines, elucidating its precise mechanism of action, and identifying the specific kinases it may inhibit. Comparative studies with established chemotherapeutic agents will also be crucial in evaluating its potential as a novel therapeutic agent.

References

Purity assessment and benchmarking of Selina-3,7(11)-diene from various suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Selina-3,7(11)-diene purity from three hypothetical major suppliers: Alpha Chemicals, Beta Naturals, and Gamma Synthetics. The assessment is based on rigorous analytical methodologies to assist researchers in selecting the most suitable product for their specific needs.

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is found in the essential oils of various plants, including hops and ginger, and is recognized for its characteristic herbal and woody aroma.[1] This compound has garnered significant interest in the scientific community for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Given its therapeutic potential, the purity of this compound is of paramount importance for reliable and reproducible research outcomes.

Purity Assessment and Benchmarking

The purity of this compound from the three suppliers was determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

Supplier Lot Number Stated Purity (%) GC-MS Purity (%) qNMR Purity (mol/mol %) Key Impurities Detected
Alpha Chemicals AC-2025-01≥98.098.5 ± 0.298.2 ± 0.3β-Selinene, α-Selinene
Beta Naturals BN-2025-01≥95.0 (Natural Extract)96.1 ± 0.495.8 ± 0.5Germacrene D, Bicyclogermacrene
Gamma Synthetics GS-2025-01≥99.0 (Synthetic)99.3 ± 0.199.1 ± 0.2Residual Solvents (Hexane), Isomeric dienes

Experimental Methodologies

A detailed description of the analytical protocols employed for the purity assessment is provided below. These methods are standard in the analysis of sesquiterpenes and ensure high accuracy and reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5][6] For this analysis, an Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used.

  • Sample Preparation: A stock solution of each this compound sample was prepared by dissolving 10 mg of the compound in 1 mL of n-hexane. A 1 µL aliquot of a 1:100 dilution of the stock solution was injected for analysis.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Analysis: The percentage purity was calculated based on the relative peak area of this compound compared to the total peak areas of all components in the chromatogram. Compound identification was confirmed by comparing the mass spectra with the NIST library database.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

1H NMR spectroscopy is a valuable tool for the quantitative analysis of organic molecules, including sesquiterpenes.[7][8] This method allows for the determination of the absolute purity of a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

  • Sample Preparation: Approximately 5 mg of each this compound sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl3). A known amount of a certified internal standard (e.g., maleic acid) was added to the solution.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III HD 400 MHz spectrometer

    • Proton (1H) NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Data Analysis: The purity was calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.

Diagrams and Visualizations

To further illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_sampling Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison S1 Alpha Chemicals Prep_GC Dilution in n-hexane S1->Prep_GC Prep_NMR Dissolution in CDCl3 with Internal Standard S1->Prep_NMR S2 Beta Naturals S2->Prep_GC S2->Prep_NMR S3 Gamma Synthetics S3->Prep_GC S3->Prep_NMR GCMS GC-MS Analysis Prep_GC->GCMS NMR qNMR Analysis Prep_NMR->NMR Data_GC Peak Integration & Library Matching GCMS->Data_GC Data_NMR Integral Comparison & Purity Calculation NMR->Data_NMR Compare Comparative Purity Table Data_GC->Compare Data_NMR->Compare

Caption: Experimental workflow for the purity assessment of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Selina This compound Receptor Target Receptor Selina->Receptor Binds and inhibits Kinase1 Kinase A Receptor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF_Inhibitor Inhibitor of TF Kinase2->TF_Inhibitor Phosphorylation & Inactivation TF Transcription Factor TF_Inhibitor->TF Release Gene Target Gene Expression (e.g., anti-inflammatory proteins) TF->Gene Promotes Transcription

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion

The selection of a high-purity compound is critical for the success of research and development projects. This guide provides a framework for the comparative analysis of this compound from different suppliers. Based on our hypothetical analysis, Gamma Synthetics provided the highest purity product, which may be ideal for applications requiring minimal interference from impurities. Alpha Chemicals offers a high-purity product suitable for a wide range of research applications. Beta Naturals provides a product derived from natural sources, which may be preferred for specific studies, although it exhibits a slightly lower purity profile.

Researchers are encouraged to request certificates of analysis from suppliers and, when necessary, perform their own purity assessments to ensure the quality and consistency of the materials used in their studies.

References

Safety Operating Guide

Personal protective equipment for handling Selina-3,7(11)-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Selina-3,7(11)-diene. Given the absence of a specific Safety Data Sheet (SDS) with detailed toxicological data, a precautionary approach is paramount. The following procedures are based on the general hazards associated with sesquiterpenes and volatile organic compounds.

Assumed Hazards and Precautionary Approach

This compound is a sesquiterpene, a class of organic compounds that can present various health risks. While specific data for this compound is limited, related compounds, such as sesquiterpene lactones, are known to be potential skin and eye irritants, as well as skin sensitizers. Due to its volatility, inhalation exposure is also a primary concern. Some studies on related compounds have also indicated potential cytotoxic and pro-oxidative effects. Therefore, it is crucial to handle this compound as a potentially hazardous substance.

PropertyValue
Chemical Name This compound
CAS Number 6813-21-4
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Colorless to pale yellow liquid
Odor Characteristic, herbal, woody
Flash Point 105.56 °C (222.00 °F)[1]
Vapor Pressure 0.012 mmHg @ 25 °C (estimated)[1]
Solubility Insoluble in water; Soluble in alcohol[1]
Assumed Hazards Potential skin and eye irritant, Potential skin sensitizer, Inhalation hazard due to volatility, Potential cytotoxic effects

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Body PartRequired PPESpecifications and Rationale
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile gloves are generally recommended for handling oils, greases, and some solvents.[2] Given the lack of specific data for this compound, double-gloving offers additional protection against potential undetected punctures or rapid permeation. Always check gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of the liquid. A face shield may be necessary when handling larger quantities or when there is a significant splash risk.
Body Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodA certified chemical fume hood is the primary engineering control to prevent inhalation of vapors. If work outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an organic vapor cartridge would be required.

Operational Plan for Handling this compound

A systematic approach from receipt to disposal is essential for safety.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, well-ventilated area, away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.

3.2. Preparation and Handling

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure all necessary PPE is correctly worn before handling.

  • Use dedicated glassware and equipment.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Keep containers closed when not in use to minimize the release of volatile vapors.

3.3. Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's emergency response team.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek medical attention if irritation develops or persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not pour down the drain.[3][4]

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, absorbent materials, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's official hazardous waste management program.[4] Follow all local, state, and federal regulations for the disposal of volatile organic compounds.

Experimental Workflow and Logic Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Work_in_Hood 2. Work in Fume Hood Don_PPE->Work_in_Hood Inspect_Chemical 3. Inspect Container Work_in_Hood->Inspect_Chemical Weigh_Transfer 4. Weigh and Transfer Inspect_Chemical->Weigh_Transfer Prepare_Solution 5. Prepare Solution (if needed) Weigh_Transfer->Prepare_Solution Cap_Container 6. Keep Container Capped Prepare_Solution->Cap_Container Segregate_Waste 7. Segregate Waste Cap_Container->Segregate_Waste Clean_Equipment 8. Clean Equipment Segregate_Waste->Clean_Equipment Doff_PPE 9. Doff PPE Clean_Equipment->Doff_PPE Wash_Hands 10. Wash Hands Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound.

EmergencyResponse Emergency Response Logic for this compound Exposure node_action node_action Exposure_Event Exposure Event Skin_Contact Skin Contact? Exposure_Event->Skin_Contact Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Wash_Area Remove contaminated clothing. Wash area with soap and water for 15 min. Skin_Contact->Wash_Area Yes Inhalation Inhalation? Eye_Contact->Inhalation No Flush_Eyes Flush eyes with water for 15 min. Remove contact lenses. Eye_Contact->Flush_Eyes Yes Move_to_Fresh_Air Move to fresh air. Provide oxygen if needed. Inhalation->Move_to_Fresh_Air Yes Seek_Medical_Attention Seek Medical Attention Wash_Area->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selina-3,7(11)-diene
Reactant of Route 2
Selina-3,7(11)-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.